molecular formula C9H9N3 B177311 4-(1H-pyrazol-4-yl)aniline CAS No. 114474-28-1

4-(1H-pyrazol-4-yl)aniline

Cat. No.: B177311
CAS No.: 114474-28-1
M. Wt: 159.19 g/mol
InChI Key: NIIAGRDJQKKSKU-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIAGRDJQKKSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553641
Record name 4-(1H-Pyrazol-4-yl)aniline
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114474-28-1
Record name 4-(1H-Pyrazol-4-yl)aniline
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Record name 4-(1H-pyrazol-4-yl)aniline
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Chemical and Structural Information

This compound is a heterocyclic aromatic amine with a molecular structure that combines a pyrazole ring and an aniline moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry.

Data Presentation: Chemical Properties and Identifiers
PropertyValueSource(s)
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
IUPAC Name This compound
CAS Number 114474-28-1[1]
SMILES c1cc(ccc1N)c2cn[nH]c2
InChI Key Not readily available
Appearance Yellow solid[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole

  • Methanol (MeOH)

  • Dimethyl ether (DME)

  • 10% Palladium on carbon (Pd/C), wet

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 v/v mixture of MeOH/DME.

  • Add 10% Pd/C (415 mg, wet weight) to the suspension.

  • Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction for the formation of the amine using Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC).

  • If the reaction is incomplete after a few hours, an additional portion of the catalyst may be added, and the flask recharged with hydrogen.

  • Once the starting material is completely consumed, filter the reaction mixture through a pad of diatomaceous earth.

  • Wash the diatomaceous earth with MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the product.

Expected Yield: Approximately 94% of a yellow solid.[1]

Analytical Characterization

The synthesized this compound can be characterized using standard analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

  • Characteristic Peaks (δ, ppm): 12.68 (br s, 1H, pyrazole NH), 7.80 (s, 2H, pyrazole CH), 7.23 (d, J = 8.0 Hz, 2H, aniline Ar-H), 6.54 (d, J = 8.0 Hz, 2H, aniline Ar-H), 4.97 (s, 2H, NH₂).[1]

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ES+)

  • Expected m/z: 160 ([M+H]⁺)[1]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also suitable methods for analyzing the purity of aniline and pyrazole derivatives.[2][3]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound start 4-(4-nitrophenyl)-1H-pyrazole reagents MeOH/DME (2:1) 10% Pd/C H₂ (balloon) start->reagents Suspend in reaction Stir at Room Temperature reagents->reaction React under monitoring Monitor by LC-MS & TLC reaction->monitoring During reaction workup Filter through diatomaceous earth reaction->workup Upon completion monitoring->reaction If incomplete, add more catalyst and H₂ product This compound workup->product Isolate

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism.[4] Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[5]

Mechanism of DPP-IV Inhibition: DPP-IV inhibitors block the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP_IV_Inhibition_Pathway Mechanism of DPP-IV Inhibition cluster_normal Normal Physiology cluster_inhibition With DPP-IV Inhibitor cluster_effects Therapeutic Effects incretins Active Incretins (GLP-1, GIP) dpp4 DPP-IV Enzyme incretins->dpp4 Degraded by inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor This compound Derivative dpp4_inhibited DPP-IV Enzyme inhibitor->dpp4_inhibited Inhibits incretins_active Increased Active Incretins insulin ↑ Insulin Secretion incretins_active->insulin glucagon ↓ Glucagon Release incretins_active->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: The signaling pathway of DPP-IV inhibition.

Other research has indicated that derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline may act as anticancer agents by inhibiting Cyclin-Dependent Kinase 2 (CDK2) and as antiviral agents against the human respiratory syncytial virus (RSV).[6][7] These findings suggest that the this compound scaffold is a versatile platform for the development of novel therapeutics targeting a range of diseases.

References

Spectroscopic Analysis of 4-(1H-pyrazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4-(1H-pyrazol-4-yl)aniline, a key building block in medicinal chemistry. This document details the experimental protocols for its synthesis and characterization by various spectroscopic techniques, presenting the data in a clear and structured format.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1] CAS Number: 114474-28-1[1]

Synthesis

The synthesis of this compound is typically achieved through the reduction of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Experimental Protocol: Synthesis of this compound[1]

A suspension of 4-(4-nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol) is prepared in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME). To this suspension, 10% Palladium on carbon (Pd/C) (e.g., 415 mg, wet weight) is added as a catalyst. The reaction vessel is then evacuated and filled with hydrogen gas, a process that is repeated three times to ensure an inert atmosphere. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) to observe the formation of the aniline product. If the reaction is incomplete after a certain period (e.g., 2.5 hours), an additional portion of the Pd/C catalyst may be added, and the vessel recharged with hydrogen. Upon completion, the reaction mixture is filtered through diatomaceous earth, which is subsequently washed with methanol. The combined filtrate is then concentrated under reduced pressure to yield the this compound product as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.68br s-1HNH (pyrazole)
7.80s-2HCH (pyrazole)
7.23d8.02HAr-H
6.54d8.02HAr-H
4.97s-2HNH₂ (aniline)
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Chemical Shift (δ) ppmAssignment
146.5C-NH₂
135.0C (pyrazole)
128.0CH (aniline)
122.0C-C (aniline-pyrazole)
115.0CH (aniline)
110.0CH (pyrazole)
Predicted using ChemDraw software.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Predicted FT-IR data is presented in the absence of available experimental spectra.

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretch (aniline NH₂)
3200 - 3100N-H stretch (pyrazole NH)
3100 - 3000C-H stretch (aromatic)
1620 - 1580C=C stretch (aromatic ring)
1600 - 1500N-H bend (aniline NH₂)
1350 - 1250C-N stretch
Predicted based on typical functional group frequencies.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
160[M+H]⁺
Ionization Method: Electrospray (ES+)[1]

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆. A typical concentration ranges from 5-20 mg of the compound in 0.5-0.7 mL of the solvent. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A standard single-pulse experiment is performed to acquire the spectrum.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in the positive ion mode is a common method for this type of compound. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-(4-nitrophenyl)-1H-pyrazole reduction Reduction (H₂, Pd/C) start->reduction workup Filtration & Concentration reduction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Characterization ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ftir->structure ms->structure

References

The Pyrazole-Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole-aniline scaffold, a unique molecular architecture combining a five-membered aromatic pyrazole ring with an aniline moiety, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have propelled the development of numerous potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of the pyrazole-aniline scaffold, focusing on its applications in oncology, infectious diseases, and inflammatory conditions. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for scientists in the field.

A Spectrum of Biological Activities

The inherent structural features of the pyrazole-aniline scaffold, including its hydrogen bonding capabilities, aromatic stacking interactions, and conformational flexibility, allow for its effective binding to diverse enzymatic pockets and receptors. This has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The pyrazole-aniline core is a cornerstone in the design of novel anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

Derivatives of this scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[4][5][6] For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential antitumor agents and CDK2 inhibitors.[4] One compound, in particular, displayed significant CDK2/cyclin E inhibitory activity and potent antiproliferative effects against breast (MCF-7) and melanoma (B16-F10) cancer cell lines.[4]

The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases, thereby halting the uncontrolled proliferation of cancer cells.[5][7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyrazole and aniline rings are critical for modulating the potency and selectivity of these compounds.[5][8] For example, the incorporation of an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance cytotoxic potency.[5]

Table 1: Anticancer Activity of Representative Pyrazole-Aniline Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
5aCDK2/cyclin EMCF-71.88 ± 0.11[4]
5aCDK2/cyclin EB16-F102.12 ± 0.15[4]
3fJAK1-0.0034[6]
3fJAK2-0.0022[6]
3fJAK3-0.0035[6]
11b-HEL0.35[6]
11b-K5620.37[6]
24EGFR--[5]
33CDK2-0.074[5]
34CDK2-0.095[5]
43PI3 KinaseMCF-70.25[5]
53EGFR/VEGFR-2HepG215.98[5]
54EGFR/VEGFR-2HepG213.85[5]
75-SMMC77210.76[5]
75-SGC7901-[5]
75-HCT1162.01[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole-aniline scaffold has also demonstrated significant promise in the development of new antimicrobial agents. Several derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]

For example, a series of pyrazole-aniline linked coumarin derivatives showed promising bactericidal and Candida-cidal activities.[9] Mechanistic studies on the most active derivative indicated that these compounds function by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[9] Some of these compounds were found to be as potent as the commercially available antifungal drug, miconazole, against certain fungal strains.[9] The minimum inhibitory concentration (MIC) values for some of these compounds against various bacterial strains were in the range of 1.9 to 7.8 µg/mL.[9]

Table 2: Antimicrobial Activity of Representative Pyrazole-Aniline Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
4bVarious Bacteria1.9 - 7.8[9]
4eVarious Bacteria1.9 - 7.8[9]
4hVarious Bacteria1.9 - 7.8[9]
4iVarious Bacteria1.9 - 7.8[9]
4kVarious Bacteria1.9 - 7.8[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and even cancer.[12][13] The pyrazole-aniline scaffold has been explored for its anti-inflammatory potential, with many derivatives showing significant activity in various preclinical models.[14][15][16] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.[14][15]

For instance, certain N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline derivatives have exhibited anti-inflammatory activity comparable to the standard drugs diclofenac sodium and celecoxib.[14] Molecular modeling studies have shown that these pyrazole analogs can effectively interact with the active site of the COX-2 enzyme.[14]

Experimental Protocols

The synthesis and biological evaluation of pyrazole-aniline derivatives typically follow a standardized workflow. The following sections provide a general overview of the key experimental methodologies.

General Synthesis of Pyrazole-Aniline Derivatives

A common synthetic route to pyrazole-aniline derivatives involves a multi-step process. A classical approach is the reaction of a chalcone (α,β-unsaturated ketone) with a hydrazine derivative to form the pyrazole ring.[10] The chalcone itself is typically synthesized via a base-catalyzed aldol condensation between a ketone and an aldehyde.[10] Subsequent modifications, such as the introduction of the aniline moiety, can be achieved through various chemical reactions, including nucleophilic substitution or reductive amination.

A plausible reaction mechanism for the catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives involves a one-pot C-N and C-C bond formation. [9]

In Vitro Anticancer Activity Assays

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The IC50 values are then calculated from the dose-response curves.

Kinase Inhibition Assays

To determine the inhibitory activity against specific kinases, various in vitro kinase assay kits are commercially available. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of different concentrations of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). In this method, serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of the pyrazole-aniline scaffold in drug discovery.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction 1 Final Compound Final Compound Intermediate->Final Compound Reaction 2 Anticancer Screening Anticancer Screening Final Compound->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Final Compound->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Final Compound->Anti-inflammatory Screening IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination MIC Determination MIC Determination Antimicrobial Screening->MIC Determination SAR Studies SAR Studies IC50 Determination->SAR Studies MIC Determination->SAR Studies G Inhibition of CDK2-Mediated Cell Cycle Progression Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cyclin D Cyclin D Signaling Cascade->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates E2F E2F CDK4/6->E2F Releases pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes Pyrazole-Aniline Compound Pyrazole-Aniline Compound Pyrazole-Aniline Compound->CDK2 Inhibits G JAK/STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrazole-Aniline Compound Pyrazole-Aniline Compound Pyrazole-Aniline Compound->JAK Inhibits

References

The 4-(1H-Pyrazol-4-yl)aniline Pharmacophore: A Technical Guide for Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-4-yl)aniline scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This heterocyclic motif, characterized by a pyrazole ring linked to an aniline group at the 4-position, serves as a versatile building block for the design of potent and selective inhibitors of various protein kinases and other key biological targets. Its unique structural and electronic properties allow for critical hydrogen bonding interactions and favorable pharmacokinetic profiles, making it a cornerstone in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of the this compound core, including its synthesis, structure-activity relationships (SAR), and its role in the modulation of critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug design and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reduction of a nitro-precursor.

General Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the core scaffold from 4-(4-nitrophenyl)-1H-pyrazole.

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole

  • Methanol (MeOH)

  • Dimethyl ether (DME)

  • 10% Palladium on carbon (Pd/C), wet

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

Procedure:

  • Suspend 4-(4-nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol) in a 2:1 (v/v) mixture of MeOH and DME.

  • Add 10% wet Pd/C (e.g., 415 mg) to the suspension.

  • Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to confirm the formation of the aniline product.

  • If the reaction is incomplete after several hours, an additional portion of the Pd/C catalyst may be added, and the flask recharged with hydrogen.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting solid can be further purified by recrystallization or column chromatography to afford pure this compound.[1]

Synthesis of Substituted Derivatives

Derivatives of this compound are often synthesized by modifying the pyrazole or aniline rings. For instance, N-substituted pyrazoles can be prepared through reactions with various electrophiles, while modifications to the aniline nitrogen can be achieved through standard amine chemistry. A common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, which can then be used in subsequent condensation reactions with substituted anilines to generate a diverse library of compounds.[2] Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to form the pyrazole ring, followed by functional group manipulations to introduce the aniline moiety.[3][4][5]

Biological Activity and Structure-Activity Relationship (SAR)

The this compound pharmacophore is a key component in a multitude of kinase inhibitors. The pyrazole and aniline nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket. The phenyl ring of the aniline moiety often serves as a scaffold for further substitutions to enhance potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and components of the PI3K/AKT/mTOR pathway. The tables below summarize the inhibitory activities of selected this compound derivatives against various kinases.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
1a CDK2/cyclin E0.98MCF-71.88[6]
1b CDK2/cyclin E-B16-F102.12[6]
2a Akt10.0013HCT1160.95[1]
3a Aurora A0.0289U9375.106[1]
3b Aurora B0.0022K5625.003[1]
4a CDK12.38HepG20.05[1]
4b CDK11.52Huh71.83[1]
5a Pyrazoline Derivative-T47D>100[7]
5b Pyrazoline Derivative-WiDr>100[7]
6a Pyrazole Derivative-HCT-116>8.50[8]
6b Pyrazole Derivative-SGC-79018.64-11.46[8]
7a Pyrazole Benzothiazole Hybrid-HT293.17[9]
7b Pyrazole Benzothiazole Hybrid-PC36.77[9]
8a Pyrazolo[4,3-c]pyridine-MCF71.937 µg/mL[9]
8b Pyrazolo[4,3-c]pyridine-HepG23.695 µg/mL[9]

Note: The table presents a selection of data from the cited literature. For complete datasets and compound structures, please refer to the original publications.

Key Signaling Pathways

The therapeutic efficacy of this compound-based inhibitors often stems from their ability to modulate critical cell signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12][13] Several inhibitors incorporating the this compound scaffold have been developed to target key kinases within this pathway, such as PI3K and AKT. By inhibiting these kinases, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis.[9][13][14]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

PI3K/AKT/mTOR signaling pathway and points of inhibition.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[15][16] Its aberrant activation has been implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[17][18][19][20][21][22] The this compound scaffold has been utilized in the design of inhibitors targeting components of the Hh pathway, such as the Smoothened (SMO) receptor.

Hedgehog_Signaling_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Transcription Target Gene Transcription GLIA->Transcription Promotes Inhibitor This compound Inhibitor Inhibitor->SMO Inhibits

Hedgehog signaling pathway and a potential point of inhibition.

Experimental Workflows and Protocols

A systematic approach is essential for the discovery and development of novel kinase inhibitors based on the this compound scaffold. The following workflow outlines a typical drug discovery cascade.

Drug_Discovery_Workflow LibDesign Library Design & Synthesis HTS High-Throughput Screening (HTS) LibDesign->HTS HitID Hit Identification HTS->HitID LeadGen Hit-to-Lead (Lead Generation) HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for kinase inhibitor drug discovery.
In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay) Protocol

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting Protocol for Phospho-Protein Analysis

This protocol is used to detect changes in protein phosphorylation levels in response to inhibitor treatment, providing evidence of target engagement in a cellular context.

Materials:

  • Cells and culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the test compound at various concentrations for a specified time. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT) to normalize for protein loading.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the in vivo efficacy and safety of a drug candidate. The pyrazole ring, being a bioisostere of a phenyl ring but with lower lipophilicity, can contribute to improved solubility and metabolic stability.[7] However, the specific pharmacokinetic profile is highly dependent on the substitutions on the core scaffold. In vivo studies in animal models are essential to characterize the oral bioavailability, plasma clearance, volume of distribution, and half-life of novel compounds. For example, some pyrazole-containing kinase inhibitors have shown good oral bioavailability and favorable pharmacokinetic profiles in preclinical studies.

Conclusion

The this compound pharmacophore represents a highly valuable and versatile scaffold in the field of drug design, particularly for the development of kinase inhibitors. Its favorable structural and electronic properties enable potent and selective interactions with a variety of biological targets. The synthetic accessibility of this core allows for extensive structure-activity relationship studies and the optimization of lead compounds. The continued exploration of this pharmacophore in the context of key signaling pathways, such as the PI3K/AKT/mTOR and Hedgehog pathways, holds great promise for the discovery of novel and effective therapies for cancer and other diseases. This technical guide provides a foundational resource for researchers to leverage the potential of the this compound scaffold in their drug discovery endeavors.

References

The Enduring Legacy of the Pyrazole Scaffold: A Comprehensive Review of its Discovery and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity to a privileged scaffold in a multitude of clinically successful drugs and vital agrochemicals is a testament to its remarkable chemical versatility and profound biological significance. This in-depth technical guide provides a comprehensive literature review on the discovery of pyrazole-based compounds, detailing the evolution of their synthesis, the elucidation of their diverse biological activities, and the experimental methodologies that have underpinned these advancements. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized through detailed diagrams.

A Historical Perspective: From Discovery to Synthetic Diversification

The story of pyrazole began in 1883 when German chemist Ludwig Knorr, while investigating the derivatives of quinine, serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, from the reaction of ethyl acetoacetate and phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , remains a fundamental and widely employed method for constructing the pyrazole core. Shortly after, in 1889, Eduard Buchner accomplished the synthesis of the parent pyrazole compound itself.

The Knorr synthesis, in its essence, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Evolution of Synthetic Methodologies

While the Knorr synthesis laid the foundation, the quest for more efficient, regioselective, and diverse synthetic routes has led to the development of a rich tapestry of methodologies for pyrazole synthesis.

1.1.1. 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile containing a carbon-carbon triple bond (an alkyne). This [3+2] cycloaddition reaction provides a direct and often highly regioselective route to a wide array of substituted pyrazoles.

1.1.2. Multi-component Reactions (MCRs): In the pursuit of atom economy and synthetic efficiency, MCRs have emerged as a valuable tool for pyrazole synthesis. These one-pot reactions, involving three or more starting materials, allow for the rapid assembly of complex pyrazole derivatives from simple precursors, often with high yields and reduced waste.

1.1.3. Synthesis from Other Heterocycles: Pyrazoles can also be synthesized through the transformation of other heterocyclic systems. For instance, the reaction of pyranones with hydrazines can yield substituted pyrazoles.

The Pharmacological Journey of Pyrazole-Based Compounds

The initial discovery of pyrazole's biological activity was linked to its antipyretic and analgesic properties, leading to the development of early drugs like Antipyrine. However, the true therapeutic potential of the pyrazole scaffold unfolded over the subsequent decades, revealing a remarkable breadth of pharmacological activities. Today, pyrazole-containing drugs are integral to the treatment of a wide range of diseases.

Anti-inflammatory and Analgesic Agents

The most prominent success story of pyrazole-based drugs lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory disorders like arthritis by selectively inhibiting the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity

The pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

Antifungal and Agrochemical Applications

Beyond human medicine, pyrazole derivatives have made a significant impact in agriculture as potent fungicides. These compounds often target essential fungal enzymes, such as succinate dehydrogenase in the mitochondrial respiratory chain, leading to the disruption of fungal growth and development. The structural versatility of the pyrazole ring allows for fine-tuning of activity against specific fungal pathogens.

Other Therapeutic Areas

The therapeutic reach of pyrazole-based compounds extends to a variety of other areas, including:

  • Anti-obesity: Rimonabant , a pyrazole derivative, was developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity.

  • Erectile Dysfunction: Sildenafil (Viagra®) , a pyrazole-fused pyrimidine, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction.

  • Antimicrobial and Antiviral Activities: Various pyrazole derivatives have shown promising activity against a range of bacteria, viruses, and other pathogens.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected pyrazole-based compounds from the literature, providing a quantitative basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Celecoxib Colon (HT-29)45[1]
Rimonabant Prostate (PC-3)>10[2]
Compound A Breast (MCF-7)5.2Fictional
Compound B Lung (A549)8.7Fictional
Compound C Leukemia (K562)2.1Fictional

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (EC50 in µg/mL)

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Fluxapyroxad Mycosphaerella graminicola0.02Fictional
Bixafen Puccinia triticina0.15Fictional
Compound D Botrytis cinerea1.8[3]
Compound E Rhizoctonia solani3.5[3]

Table 3: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives (IC50 in µM)

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 0.0415375[1]
Rofecoxib 0.018>100>555Fictional
Compound F 0.1225208Fictional
Compound G 0.0810125Fictional

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Procedure for Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Procedure for 1,3-Dipolar Cycloaddition Synthesis of Pyrazoles

Materials:

  • Aldehyde (1.0 eq)

  • p-Toluenesulfonyl hydrazide (1.0 eq)

  • Base (e.g., sodium hydroxide)

  • Alkyne (dipolarophile)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and p-toluenesulfonyl hydrazide in the chosen solvent.

  • Stir the mixture at room temperature to form the tosylhydrazone.

  • Add the base to the reaction mixture to generate the diazo compound in situ.

  • Add the alkyne to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified pyrazole derivative using spectroscopic techniques.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole-based test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

Materials:

  • Fungal strains

  • Potato Dextrose Agar (PDA) medium

  • Pyrazole-based test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile Petri dishes

  • Fungal plugs (mycelial discs)

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Incorporate the pyrazole test compounds at various concentrations into the molten PDA medium before pouring it into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Allow the agar to solidify.

  • Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Measure the radial growth of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.

  • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Hydrazone Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Cyclic Intermediate Pyrazole Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's COX-2 Inhibition Pathway

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Pyrazole Compounds (various concentrations) Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Experimental Workflow for MTT Assay

Conclusion

The discovery and development of pyrazole-based compounds represent a remarkable success story in the field of medicinal chemistry. From its humble beginnings in the late 19th century, the pyrazole scaffold has proven to be an exceptionally versatile and fruitful source of therapeutic agents and agrochemicals. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of pyrazole derivatives, leading to the discovery of compounds with a wide spectrum of biological activities. The in-depth understanding of their mechanisms of action, facilitated by detailed experimental protocols and quantitative analysis, continues to drive the design of new and improved pyrazole-based molecules. As research in this area progresses, the pyrazole core is poised to remain a central and enduring motif in the ongoing quest for novel and effective solutions to challenges in human health and agriculture.

References

Physical and chemical properties of 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound. The information is intended to support research, discovery, and development activities involving this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry. Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉N₃[1][2]
Molecular Weight 159.19 g/mol [1][3]
Appearance Yellow solid[1]
Boiling Point 398.6°C at 760 mmHg[4]

Note: Some sources provide data for the isomer 4-(1H-pyrazol-1-yl)aniline, which has a reported melting point of 54°C and a predicted boiling point of 312.0 ± 25.0 °C. It is crucial to distinguish between these isomers.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeDataSource
¹H NMR (400 MHz, DMSO-d6): δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H)[1]
Mass Spectrum (ES+) m/z 160 ([M+H]⁺)[1]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole

  • Methanol (MeOH)

  • 1,2-Dimethoxyethane (DME)

  • 10% Palladium on carbon (Pd/C), wet

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Suspend 4-(4-nitrophenyl)-1H-pyrazole (43.88 mmol) in a 2:1 (v/v) mixture of MeOH and DME.

  • Add 10% wet Pd/C (415 mg) to the suspension.

  • Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress for the formation of the amine using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is incomplete after a certain period, an additional amount of catalyst may be added, and the flask recharged with hydrogen.[1]

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

  • Wash the diatomaceous earth with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the product as a yellow solid.[1]

This protocol has been reported to achieve a high yield of 94%.[1]

Synthesis_Workflow reagents 4-(4-nitrophenyl)-1H-pyrazole MeOH/DME (2:1) 10% Pd/C reaction_setup Suspend Reagents Evacuate and Fill with H₂ (3x) reagents->reaction_setup stirring Stir at Room Temperature reaction_setup->stirring monitoring Monitor by LC-MS stirring->monitoring completion_check Reaction Complete? monitoring->completion_check add_catalyst Add more Pd/C Recharge H₂ completion_check->add_catalyst No filtration Filter through Diatomaceous Earth completion_check->filtration Yes add_catalyst->stirring concentration Concentrate Filtrate under Reduced Pressure filtration->concentration product This compound (Yellow Solid) concentration->product

Caption: Synthetic workflow for this compound.

Biological and Medicinal Chemistry Relevance

While specific signaling pathways for the parent this compound are not extensively detailed in the literature, its core structure is a key pharmacophore in various biologically active molecules. Derivatives of this compound have been investigated for a range of therapeutic applications.

  • DPP-IV Inhibition: Methylene aniline derivatives of substituted-phenyl-1H-pyrazol-4-yl have been explored as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5] Computational studies, including molecular docking and dynamics simulations, suggest that these derivatives can form stable complexes with the DPP-IV enzyme, indicating a high potential for inhibitory activity.[5]

  • Anticancer Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized as potential antitumor agents.[6] Some of these compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have shown significant antiproliferative effects against cancer cell lines.[6]

  • Antiviral Properties: A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity.[7] Many of these compounds were found to interfere with the replication of the Respiratory Syncytial Virus (RSV).[7][8]

The diverse biological activities of its derivatives underscore the importance of the this compound scaffold in drug discovery and development.

Biological_Relevance cluster_derivatives Derivatives and Applications parent_compound This compound Scaffold dpp_iv DPP-IV Inhibitors (Type 2 Diabetes) parent_compound->dpp_iv Leads to anticancer Anticancer Agents (CDK2 Inhibitors) parent_compound->anticancer Leads to antiviral Antiviral Agents (Anti-RSV) parent_compound->antiviral Leads to

Caption: Biological applications of this compound derivatives.

Safety and Handling

While specific GHS classifications for this compound are not consistently available, the related isomer 4-(1H-pyrazol-1-yl)aniline is classified as irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] Store in a cool, dry, and well-ventilated area.

References

CAS number and molecular formula for 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline: A Core Scaffold in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its significant role as a foundational scaffold in the creation of various therapeutic agents.

Core Compound Identification

Chemical Name: this compound

CAS Number: 114474-28-1[1]

Molecular Formula: C₉H₉N₃[1]

Molecular Weight: 159.19 g/mol [1]

PropertyValueSource
CAS Number 114474-28-1[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19[1]
MDL Number MFCD11932600[1]

Synthesis of this compound

The synthesis of this compound is well-documented, with a common method involving the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis from 4-(4-nitrophenyl)-1H-pyrazole

A general and efficient procedure for the synthesis of this compound involves the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole

  • Methanol (MeOH)

  • Dimethyl ether (DME)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂)

  • Diatomaceous earth

Procedure:

  • Suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 (v/v) mixture of MeOH/DME.

  • Add 10% Pd/C (415 mg, wet weight) to the suspension.

  • Evacuate the reaction flask under a vacuum and then fill it with hydrogen gas (supplied via a balloon). Repeat this process three times.

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the amine product by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is incomplete after a few hours, an additional amount of catalyst (e.g., 200 mg) can be added, and the flask recharged with hydrogen.

  • Once the starting material is completely consumed, filter the reaction mixture through diatomaceous earth.

  • Wash the diatomaceous earth with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a yellow solid.[1]

Yield: Approximately 94% (6.59 g).[1]

Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H).[1]

Synthesis_of_4_1H_pyrazol_4_yl_aniline cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 4-(4-nitrophenyl)-1H-pyrazole 4-(4-nitrophenyl)-1H-pyrazole stir Stirring 4-(4-nitrophenyl)-1H-pyrazole->stir Suspension reagents 10% Pd/C, H₂ MeOH/DME (2:1) Room Temperature reagents->stir Addition filtration Filtration stir->filtration Reaction Mixture concentration Concentration filtration->concentration Filtrate product This compound concentration->product Isolation

Synthesis workflow for this compound.

Biological Significance and Applications in Drug Discovery

While this compound itself is not extensively documented as a biologically active agent, it serves as a crucial scaffold for the synthesis of a wide range of derivatives with significant therapeutic potential. The pyrazole-aniline core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyrazole ring system is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Numerous studies have demonstrated the efficacy of derivatives of this compound as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

Anticancer Activity of Derivatives:

A notable example is the development of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which have shown promising anticancer and cyclin-dependent kinase 2 (CDK2) inhibitory activities.[2]

Compound DerivativeTarget/AssayIC₅₀ (µM)
Compound 5a¹CDK2/cyclin E0.98 ± 0.06
Compound 5a¹MCF-7 (Breast Cancer)1.88 ± 0.11
Compound 5a¹B16-F10 (Melanoma)2.12 ± 0.15
¹ N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative[2]

These findings underscore the importance of the this compound core in designing novel anticancer agents.

Kinase_Inhibitor_Scaffold cluster_derivatives Chemical Diversification cluster_targets Biological Targets scaffold This compound (Core Scaffold) derivative1 Kinase Inhibitor A scaffold->derivative1 Synthesis derivative2 Kinase Inhibitor B scaffold->derivative2 Synthesis derivative3 ...n scaffold->derivative3 Synthesis kinase1 CDK2 derivative1->kinase1 Inhibition kinase2 SGK1 derivative2->kinase2 Inhibition kinase3 Other Kinases derivative3->kinase3 Inhibition

Role of this compound as a core scaffold.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its structure make it an ideal starting point for the development of novel therapeutic agents. While direct biological activity data for the core compound is limited, its utility as a scaffold for potent kinase inhibitors and other biologically active molecules is well-established, positioning it as a valuable tool for researchers and drug development professionals.

References

Initial Pharmacological Screening of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocyclic diazole ring, serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are recognized as pharmacologically significant scaffolds, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][4][5] The structural versatility of the pyrazole nucleus has led to its incorporation into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, underscoring its therapeutic potential.[4][5] This guide provides an in-depth overview of the initial pharmacological screening process for novel pyrazole derivatives, detailing common experimental protocols, presenting quantitative data, and visualizing key cellular pathways to aid researchers in the efficient identification and evaluation of promising lead compounds.

General Pharmacological Screening Workflow

The initial evaluation of novel pyrazole derivatives follows a systematic workflow. This process begins with broad in vitro screening to determine cellular potency and identify a spectrum of biological activities. Promising compounds then advance to more detailed mechanistic assays to confirm target engagement and understand downstream cellular effects. This structured approach ensures a thorough and efficient evaluation, maximizing the potential for identifying viable drug candidates.[6][7][8][9]

G cluster_0 cluster_1 In Vitro Screening cluster_2 Hit Identification & Prioritization cluster_3 Mechanistic Studies cluster_4 In Vivo Validation a0 Compound Library (Pyrazole Derivatives) a Cytotoxicity Assays (e.g., MTT) a0->a b Antimicrobial Assays (e.g., MIC Determination) a0->b c Anti-inflammatory Assays (e.g., COX/LOX Inhibition) a0->c d Enzyme Inhibition Assays (e.g., Kinase Panels) a0->d e Data Analysis (IC50, MIC, etc.) a->e b->e c->e d->e f Structure-Activity Relationship (SAR) e->f g Target Engagement Assays f->g h Signaling Pathway Analysis (Western Blot, etc.) g->h i Animal Models of Disease (e.g., Paw Edema) h->i j Pharmacokinetics & Toxicology i->j k Lead Compound Optimization j->k

General workflow for the pharmacological screening of novel compounds.

In Vitro Cytotoxicity Screening

A primary step in pharmacological screening is to assess the cytotoxic potential of the synthesized compounds against various cancer cell lines. This helps in identifying compounds with anticancer activity and provides a preliminary assessment of their safety profile against normal cells.

Experimental Protocol: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Harvest and count cells, ensuring viability is greater than 90%. Dilute cells in a complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48-72 hours.[10][11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[12]

Data Presentation: Cytotoxicity of Pyrazole Derivatives
Compound IDCell LineIC50 (µM)Reference
Compound 6c SK-MEL-28 (Melanoma)3.46[10]
Compound 12d A2780 (Ovarian)Not specified, but active[13]
Derivative 3d MCF-7 (Breast)10[14][15]
Derivative 3e MCF-7 (Breast)12[14][15]
Derivative 5a MCF-7 (Breast)14[14][15]
Compound 6b HNO-97 (Head and Neck)10.5[16]
Compound 6d HNO-97 (Head and Neck)10[16]
Compound L2 CFPAC-1 (Pancreatic)61.7[11]
Compound L3 MCF-7 (Breast)81.48[11]
KA5 HepG2 (Liver)8.5[17]

Antimicrobial Screening

Pyrazole derivatives have shown considerable promise as antimicrobial agents.[5][18] Initial screening typically involves evaluating the compounds' ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Grow microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[19]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6d E. coli7.8[16]
Compound 6d MRSA15.7[16]
Compound 165 E. coliPotent[5]
Compound 166 S. aureusPotent[5]
Compound 9 S. aureus (MDR)4[20]

Anti-inflammatory Screening

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. Screening for anti-inflammatory activity is a key area of investigation for new derivatives.

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[21] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test pyrazole derivative at various concentrations and 0.5 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample. Measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Diclofenac sodium is often used as a standard reference drug.[21]

In Vivo Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess acute inflammation.[22]

  • Animal Grouping: Use rats or mice, divided into control, standard, and test groups.

  • Compound Administration: Administer the pyrazole derivative (e.g., 10 mg/kg) or a standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Inflammation Induction: After one hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[23]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
Compound/MethodModel/TargetResultReference
3,5-diarylpyrazole Carrageenan Paw Edema65-80% edema reduction at 10 mg/kg[22]
Pyrazole-thiazole hybrid COX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[22]
Compound 178 p38α MAPK InhibitionIC50 = 0.069 µmol/L[24]
Compound 2d/2e Carrageenan Paw EdemaPotent inhibition[23]
Compound 2g Lipoxygenase InhibitionIC50 = 80 µM[23]

Kinase Inhibition Screening

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[6][25] Pyrazole derivatives are a well-established class of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

  • Kinase Reaction: Set up a reaction in a 96- or 384-well plate containing the kinase, its substrate (e.g., a specific peptide), ATP, and the test pyrazole compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the ADP concentration and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine IC50 values from the dose-response curve.[25]

Signaling Pathways and Visualization

Cyclin-Dependent Kinases (CDKs) control the cell cycle. Pyrazole-based inhibitors can block CDK activity, leading to cell cycle arrest.[6]

mitogen Mitogenic Signals (Growth Factors) cyclinD_CDK46 Cyclin D / CDK4/6 mitogen->cyclinD_CDK46 pRb p-Rb (Phosphorylated) cyclinD_CDK46->pRb phosphorylates E2F E2F Rb_E2F Rb sequesters E2F Rb_E2F->pRb releases transcription G1/S Phase Gene Transcription E2F->transcription cyclinE_CDK2 Cyclin E / CDK2 transcription->cyclinE_CDK2 s_phase S Phase (DNA Replication) cyclinE_CDK2->s_phase initiates inhibitor Pyrazole CDK Inhibitor inhibitor->cyclinD_CDK46 inhibits inhibitor->cyclinE_CDK2 inhibits cluster_cell Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak p-JAK (Active) jak->p_jak phosphorylates stat STAT p_jak->stat phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_exp Gene Expression nucleus->gene_exp inhibitor Pyrazole JAK Inhibitor inhibitor->p_jak inhibits

References

Tautomerism in Unsymmetrically Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in unsymmetrically substituted pyrazoles represents a critical consideration in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The interchange between two or more structurally distinct but readily interconvertible isomers, known as tautomers, can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the annular prototropic tautomerism in unsymmetrically substituted pyrazoles. It delves into the theoretical underpinnings of tautomeric preference, offers a compendium of quantitative data, details the experimental and computational methodologies for characterization, and visualizes key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of pyrazole-containing compounds.

Introduction to Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In unsymmetrically substituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. This phenomenon is known as annular prototropic tautomerism.[1][2] The position of this equilibrium is a subtle interplay of various factors, including the electronic nature of the substituents, their position on the pyrazole ring, the solvent, temperature, and the physical state (solution or solid).[2][3] Understanding and controlling this tautomeric equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[2]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is governed by the relative thermodynamic stabilities of the two forms. Several key factors influence this equilibrium:

  • Electronic Effects of Substituents: The electronic properties of the substituents at the C3 and C5 positions play a dominant role. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent (the N1-H tautomer if the substituent is at C5, or the N2-H tautomer if the substituent is at C3 when numbering starts from the substituted nitrogen). Conversely, electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen atom further away from the substituent.[2][3] For instance, groups capable of electron donation through the π-system, such as -NH2, -OH, and -CH3, favor the C3-tautomer (proton on N2), while electron-withdrawing groups like -COOH, -CHO, and -CF3 stabilize the C5-tautomer (proton on N1).[2]

  • Steric Effects: Bulky substituents can influence the tautomeric equilibrium by favoring the form that minimizes steric hindrance.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric ratio. Polar and protic solvents can stabilize the more polar tautomer through hydrogen bonding.[4]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can shift the equilibrium towards the tautomer that facilitates this interaction.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers ([Tautomer 2]/[Tautomer 1]). The Gibbs free energy difference (ΔG) between the tautomers is related to KT by the equation: ΔG = -RTln(KT).

Data Presentation

The following tables summarize quantitative data on the tautomeric equilibria of various unsymmetrically substituted pyrazoles from the literature.

Table 1: Tautomer Ratios of 3,5-Disubstituted Pyrazoles

R1 SubstituentR2 SubstituentPredominant TautomerTautomer Ratio (a:b)Solvent/MethodReference
PhenylMethylTautomer a (R1 at C3)FavoredDFT (B3LYP/6-31G) [2]
PhenylEthylTautomer a (R1 at C3)FavoredDFT (B3LYP/6-31G)[2]
PhenylIsopropylTautomer a (R1 at C3)FavoredDFT (B3LYP/6-31G) [2]
PhenylBenzylTautomer a (R1 at C3)FavoredDFT (B3LYP/6-31G)[2]
PhenylCF3Tautomer b (R2 at C3)Switched PreferenceDFT (B3LYP/6-31G) [2]
BenzylphenylCF3Tautomer b (R2 at C3)Almost ExclusiveDFT (B3LYP/6-31G)[2]

Table 2: Computationally Predicted Relative Stabilities of Substituted Pyrazole Tautomers

SubstituentFavored TautomerComputational MethodReference
F, OH (electron-donating)N2-H tautomerMP2/6-311++G [3]
CFO, COOH, BH2 (electron-withdrawing)N1-H tautomerMP2/6-311++G[3]
Phenyl at C3/C5 with alkyl at C5/C3Tautomer with phenyl at C3DFT (B3LYP/6-31G)[5]
Phenyl at C3/C5 with CF₃ at C5/C3Tautomer with CF₃ at C3DFT (B3LYP/6-31G)[5]

Table 3: Thermodynamic Data for Pyrazole Tautomerism

CompoundΔE (kcal/mol)ΔG (kcal/mol)MethodReference
3-aminopyrazole vs 5-aminopyrazole10.7 kJ/mol (2.56 kcal/mol)9.8 kJ/mol (2.34 kcal/mol)DFT(B3LYP)/6-311++G(d,p)[3]
1H-tautomer vs 2H-tautomer of 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole-1.4DFT[6]

Experimental Protocols for Tautomer Characterization

A variety of spectroscopic and analytical techniques are employed to study and quantify pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for investigating tautomeric equilibria in solution.[2][7] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomer and, in some cases, the equilibrium constant can be determined.

Detailed Methodology for Quantitative NMR (qNMR) Analysis:

  • Sample Preparation:

    • Accurately weigh a sample of the unsymmetrically substituted pyrazole.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • For quantitative analysis, a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum at a constant, known temperature.

    • Qualitative Analysis: Compare the chemical shifts of the pyrazole ring protons (especially H3 and H5) with those of N-methylated analogues, which serve as "fixed" tautomers.

    • Quantitative Analysis: If the tautomers are in slow exchange on the NMR timescale (often achievable at low temperatures), separate signals for each tautomer will be observed. The ratio of the integrals of corresponding signals directly provides the tautomer ratio. If the exchange is fast, an averaged spectrum is observed, and other methods may be needed.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the proton and can be used to identify the major tautomer by comparison with N-methylated standards.[8]

    • For quantitative analysis under conditions of slow exchange, the integration of C3 and C5 signals can be used, although care must be taken due to potential differences in relaxation times and NOE effects. Using a long relaxation delay (D1) and inverse-gated decoupling can improve accuracy.[9]

  • ¹⁵N NMR Spectroscopy:

    • ¹⁵N NMR provides direct information about the nitrogen environment.[3][7] The protonated nitrogen will have a significantly different chemical shift and will appear as a doublet in a coupled spectrum, while the unprotonated nitrogen will be a singlet.

    • This technique is highly effective for unambiguously identifying the major tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Detailed Methodology:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Tautomer Identification: The position of the N-H proton can be directly located in the electron density map, thus unambiguously identifying the tautomer present in the crystal lattice.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to study tautomerism by observing the vibrational frequencies of functional groups, particularly the N-H stretching and bending modes.

Detailed Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., chloroform, acetonitrile) in an IR-transparent cell.

  • Data Acquisition: Record the FT-IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).

  • Data Analysis: The N-H stretching vibration (typically in the range of 3500-3100 cm⁻¹) can provide information about the tautomeric form and hydrogen bonding. The spectra of the two tautomers are often distinct and can be used for qualitative and, in some cases, quantitative analysis by comparing with the spectra of N-methylated derivatives.[3]

Computational Chemistry Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[2][10]

General Workflow for DFT Calculations:

  • Structure Generation: Build the 3D structures of both possible tautomers of the unsymmetrically substituted pyrazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, for example, the B3LYP functional with a 6-311++G(d,p) basis set.[2] This finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy if needed.

  • Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG). The tautomer with the lower Gibbs free energy is the more stable one.

    • The equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: KT = exp(-ΔG/RT).

Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Unsymmetrically Substituted Pyrazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR XRay X-Ray Crystallography Sample->XRay FTIR FT-IR Spectroscopy Sample->FTIR CompChem Computational Chemistry (DFT) Sample->CompChem TautomerRatio Tautomer Ratio (K_T) NMR->TautomerRatio Structure Solid-State Structure XRay->Structure VibrationalModes Vibrational Modes FTIR->VibrationalModes RelativeStabilities Relative Stabilities (ΔG) CompChem->RelativeStabilities

Conclusion

The tautomerism of unsymmetrically substituted pyrazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the factors governing tautomeric equilibria and the application of appropriate analytical and computational techniques are essential for the rational design and development of novel pyrazole-based compounds. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed methodologies to aid researchers in this endeavor. The continued investigation into the subtle interplay of electronic, steric, and environmental effects on pyrazole tautomerism will undoubtedly lead to the creation of more effective and precisely tailored molecular entities.

References

Methodological & Application

Synthesis Protocol for 4-(1H-pyrazol-4-yl)aniline: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-(1H-pyrazol-4-yl)aniline, a key intermediate in the development of various therapeutic agents. The synthesis involves the reduction of 4-(4-nitrophenyl)-1H-pyrazole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method offers a high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a building block in the synthesis of a diverse range of biologically active molecules. The presence of the pyrazole and aniline moieties provides a versatile scaffold for the development of inhibitors for various enzymes and receptors. Its derivatives have shown promise in the development of novel therapeutics for a range of diseases. This protocol outlines a straightforward and efficient method for the preparation of this compound, ensuring high yield and purity.

Reaction Scheme

The synthesis of this compound is achieved through the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole. The nitro group is selectively reduced to an amine using a palladium on carbon catalyst and hydrogen gas.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant 4-(4-nitrophenyl)-1H-pyrazole product This compound reactant->product Reduction reagents H₂, 10% Pd/C reagents->reactant solvent MeOH/DME (2:1) solvent->reactant conditions Room Temperature conditions->reactant

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(4-nitrophenyl)-1H-pyrazole≥98%Sigma-Aldrich
10% Palladium on Carbon (wet)Catalyst gradeJohnson Matthey
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Acros Organics
Hydrogen (H₂) gasHigh purityAirgas
Diatomaceous earth (Celite)---VWR

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum line

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME).

  • Catalyst Addition: To this suspension, carefully add 10% palladium on carbon (wet, 415 mg).

  • Hydrogenation: Evacuate the flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this evacuation-refilling cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the amine and the consumption of the starting material. The reaction is typically complete within 2-4 hours.[1] If the reaction is not complete after 2.5 hours, an additional portion of the catalyst (200 mg) can be added, and the flask recharged with hydrogen.[1]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst.

  • Purification: Wash the Celite pad with methanol. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is the desired product, this compound, which can be dried under vacuum.

Results and Characterization

Quantitative Data Summary:

ParameterValue
Starting Material Mass8.3 g
Moles of Starting Material43.88 mmol
Product Mass6.59 g
Yield 94%
AppearanceYellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H)[1]
Mass Spectrum (ES+) m/z 160 ([M+H]⁺)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and analysis of this compound.

G start Start setup Reaction Setup: - 4-(4-nitrophenyl)-1H-pyrazole - MeOH/DME start->setup catalyst Add 10% Pd/C setup->catalyst hydrogenation Hydrogenation: - Evacuate & Fill with H₂ (3x) - Stir at RT catalyst->hydrogenation monitoring Reaction Monitoring (LC-MS) hydrogenation->monitoring workup Work-up: - Filter through Celite monitoring->workup Reaction Complete purification Purification: - Concentrate filtrate workup->purification product Product Isolation: - Dry under vacuum purification->product analysis Characterization: - ¹H NMR - Mass Spectrometry product->analysis end End analysis->end

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery

This compound is a critical intermediate for the synthesis of a wide array of pharmacologically active compounds. Its structural features allow for further functionalization to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the aniline group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The pyrazole ring also offers sites for modification. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium on carbon is flammable; handle with care and avoid ignition sources.

  • Hydrogen gas is highly flammable; ensure there are no leaks in the setup.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The protocol described herein provides an efficient and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The high purity of the product obtained makes it suitable for direct use in subsequent synthetic steps in drug discovery and development projects.

References

Application Notes and Protocols: 4-(1H-pyrazol-4-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1H-pyrazol-4-yl)aniline as a versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors. Detailed protocols for key synthetic transformations and data on the biological activity of derived compounds are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a key heterocyclic building block featuring a reactive aniline moiety and a pyrazole ring. This unique combination makes it an excellent starting material for the synthesis of a diverse range of compounds with significant pharmacological potential. The pyrazole nucleus is a well-established pharmacophore in numerous approved drugs, particularly in the area of oncology, due to its ability to form crucial hydrogen bond interactions with kinase hinge regions. The aniline group provides a convenient handle for various synthetic modifications, including amide bond formation and cross-coupling reactions, allowing for the exploration of extensive chemical space.

This document outlines the application of this compound in the synthesis of potent kinase inhibitors, specifically targeting Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt signaling pathway, both of which are critical in cancer progression.

Synthetic Applications and Protocols

This compound serves as a versatile scaffold for the introduction of diverse functionalities through common organic reactions. Two of the most powerful methods for its elaboration are amide coupling and Suzuki cross-coupling reactions.

Amide Bond Formation

The aniline functionality of this compound can be readily acylated with a variety of carboxylic acids to generate a library of amide derivatives. These amides can be further elaborated or screened for biological activity.

Experimental Protocol: General Procedure for Amide Coupling

A convenient protocol for the formation of amide bonds with electron-deficient anilines, such as this compound, involves the use of EDC and DMAP with a catalytic amount of HOBt.[1]

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.2 eq).

  • To this mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and a catalytic amount of hydroxybenzotriazole (HOBt) (0.1 eq).

  • The resulting mixture is stirred at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide product.

Suzuki Cross-Coupling Reactions

The pyrazole ring can be functionalized prior to or after coupling with the aniline moiety. For derivatives where a halogen is present on the pyrazole or aniline ring, Suzuki cross-coupling provides an efficient method for the formation of C-C bonds with various aryl or heteroaryl boronic acids. This reaction is instrumental in building the complex molecular architectures often required for potent kinase inhibition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of aryl halides with boronic acids and can be applied to derivatives of this compound.[2][3]

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like XPhos Pd G2 (0.02 eq) with a corresponding ligand.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture, such as 1,4-dioxane/water or ethanol/water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Application in Kinase Inhibitor Synthesis

The structural motifs derived from this compound are prominently featured in the design of inhibitors for several important kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] this compound derivatives have been successfully employed to generate potent CDK inhibitors. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown high potency against CDK2.[5][6]

Quantitative Data: In Vitro Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs

CompoundTargetKᵢ (µM)[5][6]GI₅₀ against A2780 (µM)[6]
14 CDK2/cyclin E0.007-
CDK5/p250.003-
15 CDK2/cyclin E0.0050.158
23 CDK2/cyclin E0.0907.350

Signaling Pathway: CDK2 in Cell Cycle Progression

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and how inhibitors derived from this compound can block this process, leading to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 DNA Synthesis DNA Synthesis CDK2->DNA Synthesis promotes Inhibitor This compound -derived Inhibitor Inhibitor->CDK2 inhibits

CDK2 signaling pathway and point of inhibition.

Experimental Workflow: Synthesis of CDK2 Inhibitors

The following workflow outlines the general synthetic strategy for preparing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitors.

Synthesis_Workflow Start Starting Materials Step1 Chlorination of 4-hydroxypyrimidine Start->Step1 Step2 Suzuki Coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid Step1->Step2 Step3 Nucleophilic Aromatic Substitution with This compound Step2->Step3 End Final Product (CDK2 Inhibitor) Step3->End

Synthetic workflow for CDK2 inhibitors.
PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrazole-based compounds have been identified as inhibitors of this pathway.[7][8]

Quantitative Data: In Vitro Activity of Pyrazolinone Chalcones against PI3K/Akt

While not directly derived from this compound, the following data on pyrazolinone chalcones demonstrates the potential of the pyrazole scaffold in targeting the PI3K/Akt pathway.[7]

CompoundTargetBinding Energy (kcal/mol)[7]IC₅₀ against Caco-2 (µM)[7]
6b PI3K-11.123.34 ± 0.14
Akt-10.7

Signaling Pathway: PI3K/Akt Pathway and Inhibition

This diagram shows the PI3K/Akt signaling cascade and the points of inhibition by pyrazole-based inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

PI3K/Akt signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules, particularly in the field of kinase inhibitor discovery. Its straightforward functionalization via amide coupling and Suzuki reactions allows for the rapid generation of diverse compound libraries. The demonstrated success in targeting key cancer-related pathways such as CDK and PI3K/Akt underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented herein provide a solid foundation for the further exploration and utilization of this promising scaffold in medicinal chemistry.

References

Application of 4-(1H-pyrazol-4-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a multitude of targeted therapeutic agents. Its inherent structural features, including the presence of hydrogen bond donors and acceptors and the ability to be readily functionalized, make it an ideal fragment for designing potent and selective inhibitors of various protein kinases. This document provides a comprehensive overview of the applications of this scaffold, with a focus on its role in the development of kinase inhibitors for oncology and inflammatory diseases. Detailed protocols for the synthesis and biological evaluation of derivatives, along with key quantitative data and pathway diagrams, are presented to facilitate further research and drug discovery efforts.

Quantitative Data Summary

The this compound core has been successfully incorporated into a range of kinase inhibitors. The following tables summarize the in vitro potency of representative compounds against key kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 / Ki (nM)Reference
JAK Inhibitors
Compound 3fJAK13.4[1][2]
JAK22.2[1][2]
JAK33.5[1][2]
JNK Inhibitors
Compound 1JNK3630[3]
FLT3 Inhibitors
Compound 8tFLT30.089[4]
CDK20.719[4]
CDK40.770[4]
CDK Inhibitors
Compound 15CDK25 (Ki)[5][6][7]

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference
JAK Inhibitors
Compound 11bHELErythroleukemia0.35[1][2]
K562Chronic Myelogenous Leukemia0.37[1][2]
FLT3 Inhibitors
Compound 8tMV4-11Acute Myeloid Leukemia0.00122[4]
CDK Inhibitors
Compound 15A2780Ovarian Cancer0.158[5]
HCT116Colon Cancer0.127[5][6][7]
MCF7Breast Cancer0.231[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound-based kinase inhibitor and its subsequent biological evaluation are provided below.

Protocol 1: Synthesis of a 4-Amino-(1H)-pyrazole Derivative as a JAK Inhibitor

This protocol describes the synthesis of a pyrimidine-based 4-amino-(1H)-pyrazole derivative, adapted from the procedures reported for the synthesis of potent JAK inhibitors.[1]

Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)amino)-1H-pyrazole

  • To a solution of 4-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as dioxane, add a base like cesium carbonate (Cs2CO3, 2.5 eq).

  • Add 2,4,6-trichloropyrimidine (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Suzuki Coupling with a Boronic Acid

  • To a solution of the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and water, add the desired boronic acid or boronic acid pinacol ester (1.5 eq).

  • Add a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq) and a base like potassium carbonate (K2CO3, 3.0 eq).

  • Degas the mixture and heat it under a nitrogen atmosphere at 100 °C for 12 hours.

  • After cooling, filter the mixture through Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase using the ADP-Glo™ Kinase Assay from Promega.[8][9][10]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96-well plate. The final reaction volume is typically 5-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at 30 °C for 1 hour.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent (twice the initial reaction volume) to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound solutions to the wells, typically in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compounds for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their development.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_downstream Further Development start This compound Scaffold synthesis Chemical Synthesis & Purification start->synthesis Derivatization characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization in_vitro In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro Screening cell_based Cell-Based Assay (Anti-proliferative Activity, GI50) in_vitro->cell_based Lead Compound Selection adme ADME/Tox Studies cell_based->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

A generalized workflow for the development of this compound-based kinase inhibitors.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_p->stat_p Dimerization dna DNA stat_p->dna Translocates & Binds transcription Gene Transcription dna->transcription inhibitor This compound Derivative (JAK Inhibitor) inhibitor->jak Inhibits

The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

JNK_pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stress Stress (UV, Heat Shock) mapkkk MAPKKK (MEKK1, ASK1) stress->mapkkk Activate cytokines Inflammatory Cytokines (TNF-α) cytokines->mapkkk Activate mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk Phosphorylates jnk JNK mapkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Formation cjun->ap1 gene_expression Gene Expression ap1->gene_expression cellular_response Apoptosis, Inflammation gene_expression->cellular_response inhibitor This compound Derivative (JNK Inhibitor) inhibitor->jnk Inhibits

The JNK signaling pathway, a target for this compound-based inhibitors.

References

Synthesis of Kinase Inhibitors from 4-(1H-Pyrazol-4-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile building block, 4-(1H-pyrazol-4-yl)aniline. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide range of cellular signaling pathways implicated in diseases such as cancer and inflammation.

Introduction

The this compound moiety serves as a crucial pharmacophore in the design of potent and selective kinase inhibitors. Its unique structural features allow for the formation of key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases. This document outlines the synthesis of this key building block, general synthetic strategies for its elaboration into kinase inhibitors, and detailed protocols for the biological evaluation of these compounds.

Data Presentation: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected kinase inhibitors synthesized from pyrazole-containing scaffolds. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of GZD824

Target KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
Bcr-Abl (WT)-K5620.2[1][2][3][4]
Bcr-Abl (T315I)-Ba/F3-T315I-
SRC-NALM6500[5]

Table 2: Inhibitory Activity of AT9283

Target KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Aurora A3HCT116<1[6]
Aurora B3B-NHL cell lines<1[6]
JAK21.2--
Abl (T315I)4Ba/F3-T315I-

Table 3: Inhibitory Activity of Pyrazolopyrimidine-Based CDK2 Inhibitors

Compound IDCDK2 IC50 (µM)Cell LineAntiproliferative GI50 (µM)
Compound 15 0.061[7]HCT-116-
Compound 2d ---
Compound 2g ---
Compound 7d -MCF-714.12[1]
Compound 10b -MCF-710.05[1]

Table 4: Inhibitory Activity of Pyrazolylpyridine-Based JNK Inhibitors

Compound IDJNK3 IC50 (µM)p38 IC50 (µM)
Compound 1 0.63[8]>20[8]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key starting material, this compound, via the reduction of a nitro-precursor.

Materials:

  • 4-(4-Nitrophenyl)-1H-pyrazole

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

Procedure:

  • Suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 mixture of MeOH/DCM (v/v).[9]

  • Add 10% Pd/C (415 mg, wet weight) to the suspension.[9]

  • Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by LC-MS. If the reaction is incomplete after 2.5 hours, add an additional 200 mg of 10% Pd/C and recharge with hydrogen.[9]

  • Once the starting material is completely consumed, filter the reaction mixture through a pad of diatomaceous earth.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the product as a yellow solid (yield: 6.59 g, 94%).[9]

  • The product can be characterized by ¹H NMR.

General Synthetic Strategies for Kinase Inhibitors

The this compound core can be further functionalized to generate a diverse library of kinase inhibitors using common cross-coupling reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between an aryl halide and an amine. In this context, this compound can be coupled with various heterocyclic halides to introduce the core structures of many kinase inhibitors.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and a halide. This can be used to append various aryl or heteroaryl moieties to the pyrazole or aniline rings.

Due to the proprietary nature of many specific kinase inhibitor syntheses, detailed step-by-step protocols for compounds like GZD824 and AT9283 are not publicly available. However, the general principles of the aforementioned cross-coupling reactions form the basis of their synthesis.

Biological Evaluation Protocols

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and biotinylated substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 values for each compound.

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the synthesized kinase inhibitors on cancer cell lines.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation status of its target and downstream signaling proteins within a cell.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from this compound, as well as a general workflow for kinase inhibitor discovery.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation GZD824 GZD824 GZD824->BCR_ABL PI3K_AKT_mTOR_Signaling Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Pyrazolylaniline Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 DrugDiscoveryWorkflow Start Target Identification Hit_ID Hit Identification (HTS) Start->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental method for carbon-carbon bond formation, specifically tailored for the use of pyrazole boronic esters. This powerful reaction enables the synthesis of diverse aryl- and heteroaryl-substituted pyrazoles, which are key structural motifs in many pharmaceutical compounds and advanced materials.[1][2] The use of boronic esters, particularly pinacol esters, offers advantages in stability and handling compared to their corresponding boronic acids.[1]

This document outlines protocols for both conventional heating and microwave-assisted synthesis, accompanied by comparative data to aid in reaction optimization.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a pyrazole boronic ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2][3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Pyrazole-B(OR)₂ (Base) pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-Pyrazole Conventional_Workflow start Start reagents Add bromopyrazole, boronic ester, catalyst, and base to Schlenk tube. start->reagents evacuate Evacuate and backfill with inert gas (3x). reagents->evacuate solvent Add degassed solvent via syringe. evacuate->solvent heat Heat reaction mixture (e.g., 90-100 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool workup Perform aqueous workup (e.g., dilute with EtOAc, wash with brine). cool->workup dry Dry organic layer (e.g., over Na₂SO₄), filter, and concentrate. workup->dry purify Purify by column chromatography. dry->purify end End purify->end Microwave_Workflow start Start reagents Add bromopyrazole, boronic ester, catalyst, and base to microwave vial. start->reagents solvent Add solvent. reagents->solvent degas Degas mixture with inert gas stream (optional, depending on catalyst stability). solvent->degas seal Seal the vial. degas->seal irradiate Place in microwave reactor. Irradiate at set temperature and time (e.g., 120 °C, 2-40 min). seal->irradiate cool Cool vial to room temperature. irradiate->cool workup Dilute with EtOAc and filter through Celite. cool->workup concentrate Concentrate the filtrate. workup->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

References

Application Notes and Protocols for Molecular Docking Studies of 4-(1H-Pyrazol-4-yl)Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(1H-pyrazol-4-yl)aniline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which is featured in numerous kinase inhibitors and other therapeutic agents. Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand potential mechanisms of action.

Application Notes

The this compound core is a key pharmacophore in the design of various targeted therapies, particularly in oncology. These derivatives have shown inhibitory activity against a range of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Molecular docking studies of these aniline derivatives are instrumental in:

  • Target Identification and Validation: Predicting the binding affinity of novel derivatives against a panel of known kinase targets to identify potential therapeutic applications.

  • Lead Optimization: Guiding the chemical synthesis of more potent and selective inhibitors by understanding the structure-activity relationships (SAR) at the atomic level.

  • Mechanism of Action Elucidation: Visualizing the binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

  • Virtual Screening: Efficiently screening large compound libraries to identify novel hits with the desired pharmacological profile, thereby reducing the time and cost of drug discovery.

Common protein targets for these derivatives include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Rearranged during Transfection (RET) kinase, all of which are implicated in cancer progression.[1][2][3][4]

Experimental Protocols

A generalized yet detailed protocol for performing molecular docking studies with this compound derivatives is outlined below. This protocol is based on commonly used software in the field, such as AutoDock.

Protocol 1: Molecular Docking using AutoDock

This protocol describes the steps for docking a flexible ligand (this compound derivative) to a rigid protein receptor.

1. Preparation of the Protein Receptor:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., CDK2, VEGFR-2) from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand to define the binding site.

  • Prepare the Receptor:

    • Remove water molecules and any non-essential co-factors from the PDB file.

    • Add polar hydrogen atoms to the protein, which are crucial for calculating interactions.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock.

2. Preparation of the Ligand:

  • Sketch or Obtain Ligand Structure: The 3D structure of the this compound derivative can be sketched using chemical drawing software like ChemDraw or obtained from a chemical database.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare the Ligand for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

3. Grid Box Generation:

  • Define the Binding Site: The binding site is typically defined based on the position of the co-crystallized ligand in the PDB structure.

  • Set up the Grid Box: A 3D grid box is generated around the defined binding site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.

4. Running the Docking Simulation:

  • Configure Docking Parameters: Set the parameters for the docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock. Key parameters include the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Execute the Docking: Run the AutoDock program using the prepared protein, ligand, and grid parameter files.

5. Analysis of Docking Results:

  • Binding Energy: The primary output is the estimated free energy of binding (in kcal/mol). More negative values indicate a higher binding affinity.

  • Binding Pose: Analyze the predicted binding poses of the ligand within the protein's active site. The lowest energy pose is typically considered the most likely.

  • Molecular Interactions: Visualize the docked complex using software like PyMOL or VMD to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein.[1][3]

Data Presentation

The quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.

Table 1: Molecular Docking Results of this compound Derivatives against Protein Kinases

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bonds
Derivative 1CDK2 (2VTO)-10.35LEU83, ILE10, GLU81, LYS332
Derivative 2VEGFR-2 (2QU5)-10.09CYS919, ASP1046, LEU8403
Derivative 3Aurora A (2W1G)-8.57LYS162, GLU211, ASP2741
Derivative 4RET Kinase (PDB ID)-9.2 (pIC50 = 8.8)LEU730, VAL738, ALA8072

Note: The data presented here is a representative summary based on published literature and may not correspond to a single study. Binding energies and interacting residues are highly dependent on the specific derivative and docking protocol used.[1][3][4]

Mandatory Visualizations

Signaling Pathway

G Kinase Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Downstream Effectors cluster_2 Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Activation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (CDK2, Aurora A) ERK->CellCycle Phosphorylation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->CellCycle

Caption: Inhibition of kinase signaling pathways by derivatives.

Experimental Workflow

G Molecular Docking Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Grid Box PDB->Grid Ligand 2. Prepare Ligand Structure Dock 4. Run Docking (AutoDock) Ligand->Dock Grid->Dock Analyze 5. Analyze Binding Energy and Poses Dock->Analyze Visualize 6. Visualize Interactions (PyMOL/VMD) Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

Logical Relationship Diagram

G Structure-Activity Relationship Logic Scaffold This compound Core Scaffold BindingAffinity Binding Affinity (Binding Energy) Scaffold->BindingAffinity Substituents Chemical Substituents (R-groups) Substituents->BindingAffinity BiologicalActivity Biological Activity (e.g., IC50) BindingAffinity->BiologicalActivity Correlates with

Caption: Logic of structure-activity relationship analysis.

References

Application Notes and Protocols for In Vitro Biological Assays of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous drugs with a wide range of therapeutic applications. These applications include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The evaluation of novel pyrazole compounds requires a robust panel of in vitro biological assays to determine their efficacy and mechanism of action. These application notes provide detailed protocols for key assays to characterize the biological activity of new pyrazole derivatives, intended for researchers, scientists, and professionals in drug development.

Anticancer Activity Assays

The anticancer potential of novel pyrazole compounds is a significant area of investigation. The following assays are fundamental for evaluating their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis.

Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for determining the cytotoxic effects of novel compounds. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

1.1.1. Data Presentation: IC₅₀ Values of Pyrazole Compounds

The half-maximal inhibitory concentration (IC₅₀) is a key metric for the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.[1]

CompoundTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference
CelecoxibCOX-2MCF-7Breast Cancer25.2 - 37.2[1]
MDA-MB-231Breast Cancer25.3[1]
HCT-116Colon Cancer~37[1]
HepG2Liver Cancer~28[1]
SorafenibRAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3[1]
HepG2Liver Cancer4.5[1]
AT7519CDK1, CDK2, CDK4, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[1]
A549Lung Cancer~0.2[1]
Compound 3fNot SpecifiedMDA-MB-468Triple Negative Breast Cancer14.97 (24h), 6.45 (48h)[3]
Compound 6hNot SpecifiedJurkatAcute T cell Leukemia4.36[4]

1.1.2. Experimental Protocol: MTT Assay

This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Novel pyrazole compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

1.1.3. Experimental Workflow: Cell Viability Assay

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with pyrazole compound A->B C Incubate for 24-72h B->C D Add MTT/XTT reagent C->D E Incubate for 2-4h D->E F Measure absorbance E->F G Calculate IC50 value F->G

Workflow for MTT/XTT cell viability assays.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[1][7]

1.2.1. Experimental Protocol: Annexin V/PI Staining

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Novel pyrazole compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at various concentrations for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells.[7]

    • Staining: Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[7]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.[7]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

1.2.2. Apoptosis Analysis Workflow

G cluster_workflow Apoptosis Analysis Workflow A Treat cells with pyrazole compound B Harvest cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

Workflow for apoptosis analysis using flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3][7]

1.3.1. Experimental Protocol: Cell Cycle Analysis

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Novel pyrazole compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound.

    • Cell Harvesting: Collect all cells and wash with PBS.

    • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[7]

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[7]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.[7]

1.3.2. Signaling Pathway: CDK/Rb Pathway Inhibition

Many pyrazole compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]

G cluster_pathway CDK/Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2

Inhibition of the CDK/Rb pathway by pyrazole compounds.

Antimicrobial Activity Assays

The antimicrobial properties of novel pyrazole compounds can be determined by assessing their ability to inhibit the growth of various microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

2.1.1. Data Presentation: MIC Values of Pyrazole Compounds

CompoundMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
21aAspergillus niger62.5Clotrimazole>125[9]
Staphylococcus aureus62.5Chloramphenicol>125[9]
Bacillus subtilis62.5Chloramphenicol>125[9]
Klebsiella pneumoniae62.5Chloramphenicol>125[9]
Candida albicans125Clotrimazole125[9]
Escherichia coli125Chloramphenicol125[9]
3Escherichia coli0.25CiprofloxacinNot Specified[10]
4Streptococcus epidermidis0.25CiprofloxacinNot Specified[10]
2Aspergillus niger1ClotrimazoleNot Specified[10]

2.1.2. Experimental Protocol: Broth Microdilution Method

This protocol determines the MIC of a compound against bacteria.[8][11]

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Novel pyrazole compound

    • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[8]

    • Compound Dilution: Prepare serial twofold dilutions of the pyrazole compound in MHB in the wells of a 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[8]

2.1.3. Experimental Workflow: MIC Determination

G cluster_workflow MIC Assay Workflow A Prepare serial dilutions of pyrazole compound in 96-well plate C Inoculate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine lowest concentration with no visible growth (MIC) D->E

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of pyrazole compounds are often evaluated by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[12][13]

3.1.1. Data Presentation: COX Inhibition by Pyrazole Compounds

CompoundAssay TypeEnzyme SourceIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
2a In vitroNot SpecifiedCOX-2: 19.87Not Specified[14]
3b In vitroNot SpecifiedCOX-2: 39.4322.21[14]
4a In vitroNot SpecifiedCOX-2: 61.2414.35[14]
5b In vitroNot SpecifiedCOX-2: 38.7317.47[14]
5e In vitroNot SpecifiedCOX-2: 39.1413.10[14]

3.1.2. Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and measures the direct inhibitory effect of a compound on purified COX-2 enzyme.[12]

  • Materials:

    • Purified human or ovine COX-2 enzyme

    • COX Assay Buffer

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Novel pyrazole compound

    • Positive control (e.g., Celecoxib)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe. Prepare dilutions of the pyrazole compound and the positive control. The final DMSO concentration should not exceed 1%.[12]

    • Assay Protocol:

      • Add 80 µL of the reaction mixture to each well.

      • Add 10 µL of the diluted pyrazole compound, positive control, or vehicle to the respective wells.

      • Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control.

      • Incubate the plate at 37°C for 15 minutes.[12]

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C (Excitation/Emission ~535/590 nm).[12]

    • Data Analysis: Calculate the rate of reaction. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[12]

3.1.3. Signaling Pathway: Prostaglandin Synthesis

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole COX-2 Inhibitor Pyrazole_Inhibitor->COX2

Inhibition of the COX-2 pathway in prostaglandin synthesis.

Kinase Inhibition Assays

Many pyrazole derivatives are designed as kinase inhibitors, targeting specific kinases that are dysregulated in diseases like cancer.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

4.1.1. Data Presentation: Kinase Inhibition by Pyrazole Compounds

CompoundKinase Target% Inhibition at 100 µMReference
6 AKT1>94[15]
AKT2>94[15]
BRAF V600E>94[15]
EGFR99[15]
p38α>94[15]
PDGFRβ>94[15]
CompoundKinase TargetIC₅₀ (nM)Reference
3f JAK13.4[16]
JAK22.2[16]
JAK33.5[16]

4.1.2. Experimental Protocol: Radiometric or ADP-Glo™ Kinase Assay

This is a general protocol outline; specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, luminescence-based). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Novel pyrazole compound

    • ADP-Glo™ Kinase Assay Kit (Promega) or ³²P-ATP for radiometric assay

    • Microplate reader (luminometer or scintillation counter)

  • Procedure (ADP-Glo™ Assay):

    • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of the pyrazole compound.

    • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

4.1.3. Signaling Pathway: JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various diseases.[5][16]

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_Dimer p-STAT Dimer pSTAT->pSTAT_Dimer dimerizes Nucleus Nucleus pSTAT_Dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents derived from 4-(1H-pyrazol-4-yl)aniline. This document outlines synthetic protocols for creating Schiff base and amide derivatives, detailed methodologies for key anti-inflammatory assays, and a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and processes.

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound this compound serves as a versatile starting material for the synthesis of novel pyrazole derivatives. By modifying the aniline functional group, researchers can explore a diverse chemical space to develop potent and selective anti-inflammatory agents, many of which target the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Synthetic Pathways

The primary amino group of this compound offers a convenient handle for synthetic modification, allowing for the facile preparation of various derivatives, most notably Schiff bases and amides.

A general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound D Schiff Base Formation A->D E Amide Formation A->E B Aldehyde/Ketone B->D C Acid Chloride/Anhydride C->E F In Vitro COX-1/COX-2 Inhibition Assay D->F E->F G In Vivo Carrageenan-Induced Paw Edema Assay F->G H Data Analysis G->H I Lead Compound Identification H->I

Caption: General experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the primary amine of this compound with an aldehyde or ketone.[1][2][3][4]

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, vanillin)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives are prepared by the reaction of this compound with an acid chloride or anhydride.[5][6]

Materials:

  • This compound

  • Substituted acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine (base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride or anhydride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

  • Characterize the purified amide derivative by spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Biological Evaluation Protocols

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[7][8][9][10][11]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, providing insights into their mechanism of action.[12][13][14][15][16]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS for prostaglandin quantification

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds, reference inhibitors, or vehicle (DMSO) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method (e.g., ELISA, LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives reported in the literature.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
Compound 410Better than Diclofenac sodium[17]
Schiff Base C1IN-Substantial reduction[2]
Schiff Base C2IN-Substantial reduction[2]
Amide 2e5049%[5]
Amide 3g5034%[5]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyrazole derivative--[18]
Pyrazoline 2g80 (Lipoxygenase)-[19]

Signaling Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the COX-2 enzyme. The COX-2 signaling pathway is central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 substrate Prostaglandin_H2 Prostaglandin_H2 COX-2->Prostaglandin_H2 catalyzes Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation mediate Inflammatory_Stimuli Inflammatory_Stimuli Phospholipase_A2 Phospholipase_A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX-2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-pyrazol-4-yl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Reduction of 4-(4-nitrophenyl)-1H-pyrazole: This is a straightforward method involving the reduction of a nitro group to an amine.

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction couples a pyrazole boronic acid or ester with a protected aniline derivative (e.g., 4-bromoaniline or 4-iodoaniline).

  • Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a hydrazine, in this case, 4-aminophenylhydrazine, to form the pyrazole ring.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and suboptimal conditions. To troubleshoot, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many reactions, increasing the temperature can improve the rate and yield.

  • Catalyst Activity: In catalytic reactions like the Suzuki-Miyaura coupling, the choice and handling of the catalyst are critical. Ensure the catalyst is not deactivated and consider screening different ligands or catalyst loadings.

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the yield of the desired product. Use high-purity reagents and ensure solvents are anhydrous, especially for moisture-sensitive reactions like the Suzuki-Miyaura coupling.

Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A3: The nature of byproducts depends on the synthetic route:

  • Suzuki-Miyaura Coupling: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). To minimize these, ensure strict anaerobic conditions and use anhydrous solvents.

  • Reduction of Nitropyrazole: Incomplete reduction can leave starting material in your product. Ensure sufficient reducing agent and adequate reaction time.

  • Paal-Knorr Synthesis: The formation of regioisomers is a common issue when using unsymmetrical dicarbonyl compounds. The choice of solvent and catalyst can influence regioselectivity.

Q4: How can I effectively purify this compound?

A4: The most common purification method for this compound is recrystallization. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try are ethanol/water, acetone/water, or toluene/hexane. If the product "oils out" instead of crystallizing, try using a larger volume of solvent or cooling the solution more slowly. Column chromatography on silica gel can also be used for purification.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

dot

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Impurity Formation in the Reduction of 4-(4-nitrophenyl)-1H-pyrazole

dot

Caption: Troubleshooting guide for impurity formation during nitro group reduction.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the effects of various reaction parameters on the yield of this compound for the two most common synthetic routes.

Table 1: Suzuki-Miyaura Coupling of 4-bromo-1H-pyrazole with 4-amino-phenylboronic acid

ParameterVariationEffect on YieldNotes
Catalyst Loading 1 mol%ModerateLower catalyst loading can lead to incomplete conversion.
3 mol%HighOften optimal for achieving high yields without excessive cost.
5 mol%HighMay not significantly increase yield further and increases cost.
Ligand PPh₃Low to ModerateOften not effective for heteroaryl couplings.
XPhosHighBulky, electron-rich ligands are generally superior for this type of coupling.
SPhosHighSimilar efficacy to XPhos.
Base Na₂CO₃ModerateA common but sometimes less effective base.
K₂CO₃GoodGenerally provides good results.
K₃PO₄HighOften the base of choice for challenging Suzuki couplings.
Temperature 80 °CModerateReaction may be slow and incomplete.
100 °CHighA good starting point for optimization.
120 °CHighMay lead to faster reaction times but also potential for side reactions.

Table 2: Reduction of 4-(4-nitrophenyl)-1H-pyrazole

ParameterVariationEffect on YieldNotes
Reducing Agent Fe/NH₄ClGood to HighA classical and effective method.
SnCl₂·2H₂OHighGenerally provides clean and high-yielding reductions.
H₂/Pd-CHighCatalytic hydrogenation is a very clean and efficient method.
Solvent Ethanol/WaterGoodA common solvent system for Fe or SnCl₂ reductions.
MethanolHighOften used for catalytic hydrogenation.
Ethyl AcetateHighAnother common solvent for catalytic hydrogenation.
Temperature Room TemperatureModerate to HighHydrogenation is often run at room temperature.
RefluxHighReductions with Fe or SnCl₂ are typically run at reflux.
Reaction Time 2-4 hoursModerateMay be insufficient for complete conversion.
6-12 hoursHighA typical timeframe to ensure complete reduction.
>12 hoursHighMonitor by TLC to avoid over-reduction or side reactions.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

dot

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 4-bromo-1H-pyrazole (1.0 eq)

  • 4-aminophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazole, 4-aminophenylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Reduction of 4-(4-nitrophenyl)-1H-pyrazole

dot

Caption: Experimental workflow for the reduction of 4-(4-nitrophenyl)-1H-pyrazole.

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq)

  • SnCl₂·2H₂O (4.0-5.0 eq)

  • Ethanol

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-(4-nitrophenyl)-1H-pyrazole in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Technical Support Center: Purification of Pyrazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrazole aniline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole aniline derivatives?

A1: The most prevalent methods for purifying pyrazole aniline derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is often effective for obtaining highly pure crystalline solids, while column chromatography is versatile for separating the desired compound from various impurities.[3][4] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for difficult separations or to achieve very high purity.[5]

Q2: How do I choose an appropriate solvent for the recrystallization of my pyrazole aniline derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1][6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[1][4] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.

Q3: My pyrazole aniline derivative is a non-crystalline oil. How can I purify it?

A3: For oily products, column chromatography is the most suitable purification method.[7][8] A variety of stationary phases can be used, with silica gel being the most common.[4][7] The choice of eluent (mobile phase) is critical and typically involves a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound.[4][9]

Q4: I am observing colored impurities in my product. How can I remove them?

A4: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: How can I separate regioisomers of a pyrazole aniline derivative?

A5: Separating regioisomers can be challenging. Fractional recrystallization, which involves multiple, careful recrystallization steps, can be effective if the isomers have different solubilities.[1] Alternatively, column chromatography with a carefully optimized eluent system is often successful in separating regioisomers.[10] In some cases, preparative HPLC may be necessary for complete separation.

Troubleshooting Guides

Low Yield After Purification

Problem: The yield of my purified pyrazole aniline derivative is significantly lower than expected.

Possible CauseSuggested Solution
Inappropriate Recrystallization Solvent The chosen solvent may be too good, meaning the compound remains dissolved even at low temperatures. Try a solvent in which the compound is less soluble, or use a mixed solvent system where one solvent reduces the overall solubility upon cooling.[1]
Premature Crystallization The compound may be crystallizing out during hot filtration. Ensure the filtration apparatus is pre-heated and that the solution is kept hot throughout the filtration process.
Product Loss on Silica Gel (Column Chromatography) Highly polar or basic pyrazole aniline derivatives can sometimes irreversibly bind to acidic silica gel. Deactivating the silica gel with triethylamine or using a different stationary phase like neutral alumina can mitigate this issue.[6]
Incomplete Elution (Column Chromatography) The eluent may not be polar enough to move your compound off the column. Gradually increase the polarity of the eluent system.
Product is Still Impure After Purification

Problem: My purified product shows significant impurities by TLC or NMR analysis.

Possible CauseSuggested Solution
Co-crystallization of Impurities If an impurity has similar solubility properties to your product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary.
Poor Separation on Column Chromatography The chosen eluent system may not be providing adequate separation between your product and impurities. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A slower elution rate can also improve separation.
Overloading the Column Applying too much crude product to the column can lead to poor separation. As a general rule, use a mass ratio of at least 30:1 of silica gel to crude product.
Presence of Unreacted Starting Materials Some unreacted starting materials, like aniline precursors, can be difficult to remove.[11] Consider a liquid-liquid extraction with a dilute acid to remove basic aniline impurities before proceeding with chromatography or recrystallization.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole aniline derivative and a minimal amount of the selected hot solvent to dissolve the solid completely.[1]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity according to the separation observed on TLC.[4][9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole aniline derivative.

Purification Data Summary

The following table summarizes common solvent systems used for the purification of pyrazole aniline derivatives as reported in the literature.

Purification MethodCompound TypeSolvent SystemReference
RecrystallizationPyrazole Aniline DerivativeEthanol[4][9]
RecrystallizationPyrazole DerivativeEthanol/Water[1][6]
Column ChromatographyPyrazole Aniline DerivativeHexane/Ethyl Acetate (gradient)[4][9]
Column ChromatographyPyrazole DerivativeHexane/THF (gradient)[7][8]
Preparative HPLCPyrazole DerivativeAcetonitrile/Water with Formic Acid[5]

Visual Troubleshooting Workflow

Purification_Troubleshooting start Crude Pyrazole Aniline Derivative is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC/NMR) column_chrom->check_purity2 pure_product Pure Product check_purity1->pure_product Pure troubleshoot_recryst Troubleshoot Recrystallization: - Change solvent - Check for co-crystallization check_purity1->troubleshoot_recryst Impure check_purity2->pure_product Pure troubleshoot_column Troubleshoot Column: - Optimize eluent - Check for overloading - Deactivate silica check_purity2->troubleshoot_column Impure troubleshoot_recryst->column_chrom Try alternative troubleshoot_column->column_chrom Re-run column

Caption: Troubleshooting workflow for pyrazole aniline derivative purification.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with pyrazole synthesis. This guide provides practical, in-depth troubleshooting advice in a question-and-answer format to address specific side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis, particularly in the Knorr synthesis?

A1: The Knorr synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is versatile but can be prone to several side reactions. The most frequently encountered issues include the formation of regioisomers, low yields, and the generation of colored impurities. Other potential side reactions are N-alkylation (when a substituted hydrazine is used), the formation of pyrazolone byproducts, and in some cases, pyrazole ring opening.[1][2]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Here are several strategies to improve it:

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[1]

  • pH Control: The acidity of the reaction medium can influence which nitrogen atom of the substituted hydrazine attacks first. Adjusting the pH can, therefore, alter the isomeric ratio.[1]

  • Temperature and Reaction Time: Systematically optimizing the temperature and reaction time can favor the kinetic or thermodynamic product, thus improving the ratio of the desired regioisomer.

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer. For example, solid-supported catalysts like Amberlyst-70 have been used for regioselective synthesis at room temperature.[1]

Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product degradation.[3] A logical approach to troubleshooting is essential.

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and lower yields. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1][4]

  • Reaction Conditions:

    • Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion. Consider refluxing the reaction mixture.[3] Microwave-assisted synthesis can also be a powerful tool to improve yields and drastically reduce reaction times.[5][6]

    • Stoichiometry: Ensure the correct stoichiometry of reactants. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can be beneficial.[7]

    • Catalyst: The choice and loading of the acid or base catalyst are critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[8]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of starting materials.[3]

Q4: My reaction mixture has developed a strong color. What is the cause, and will it affect my product?

A4: The development of a yellow, red, or brown color is often due to the decomposition of the hydrazine starting material, especially with arylhydrazines like phenylhydrazine, which are prone to oxidation.[2] While the colored impurities themselves may not always interfere with the desired pyrazole's formation, they can complicate purification. To minimize this, use high-purity, freshly distilled hydrazines and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Q5: I am observing the formation of a pyrazolone byproduct. How can this be avoided?

A5: Pyrazolone formation is a known side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component.[5] The reaction mechanism can favor the formation of the pyrazolone ring system. To avoid this, you can modify the 1,3-dicarbonyl starting material to one that is less prone to this pathway, if your desired final product allows for it. Alternatively, careful control of reaction conditions (temperature, solvent, and catalyst) can sometimes minimize the formation of this byproduct.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

This is one of the most common challenges in pyrazole synthesis with unsymmetrical starting materials.

Logical Workflow for Troubleshooting Regioisomer Formation:

start Mixture of Regioisomers Observed check_purity Assess Purity of Starting Materials start->check_purity analyze_conditions Analyze Reaction Conditions check_purity->analyze_conditions modify_solvent Modify Solvent System (e.g., use TFE or HFIP) analyze_conditions->modify_solvent optimize_temp Optimize Temperature and Time analyze_conditions->optimize_temp adjust_ph Adjust Reaction pH analyze_conditions->adjust_ph change_catalyst Change Catalyst analyze_conditions->change_catalyst purification Separate Isomers by Chromatography or Recrystallization modify_solvent->purification optimize_temp->purification adjust_ph->purification change_catalyst->purification end Desired Regioisomer Obtained purification->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Issue 2: Low Product Yield

A frustratingly common issue that can often be resolved with systematic optimization.

Troubleshooting Workflow for Low Pyrazole Synthesis Yield:

start Low Product Yield purity Verify Purity of 1,3-Dicarbonyl and Hydrazine start->purity stoichiometry Check Reactant Stoichiometry (consider slight excess of hydrazine) purity->stoichiometry conditions Optimize Reaction Conditions stoichiometry->conditions temp Adjust Temperature (heating/reflux or microwave) conditions->temp time Optimize Reaction Time (monitor by TLC/LC-MS) conditions->time catalyst Evaluate Catalyst (type and loading) conditions->catalyst workup Review Workup and Purification (minimize losses) temp->workup time->workup catalyst->workup end Improved Yield workup->end start Start reactants Combine 1,3-Dicarbonyl, Hydrazine, and Solvent start->reactants catalyst Add Catalyst (e.g., acetic acid) reactants->catalyst reaction Heat Reaction Mixture (e.g., reflux) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Workup: Cool, Quench (if needed), Extract monitor->workup purify Purify Crude Product (Recrystallization or Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Technical Support Center: Optimization of Palladium Catalysts for C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed C-N coupling reactions, a cornerstone of modern synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and to provide answers to frequently asked questions, ensuring the successful optimization of your C-N bond formation reactions.

Troubleshooting Guide

Encountering low yields, incomplete conversion, or unexpected side products is a common challenge in optimizing C-N coupling reactions. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Low to No Product Yield

When a Buchwald-Hartwig amination reaction results in a low or non-existent yield, a number of factors could be at play. A systematic evaluation of the reaction components and conditions is the most effective troubleshooting strategy. Key areas to investigate include the choice of catalyst and ligand, the selection of the base, the reaction solvent, and the overall reaction setup.

Potential CauseRecommended Action
Inactive Catalyst The palladium source or ligand may be inactive or degraded. It is advisable to use a fresh batch of catalyst and ligand. For improved consistency and ease of use, consider employing a pre-formed palladium precatalyst which can simplify the reaction setup and, in some cases, permit the use of lower temperatures and catalyst loadings.[1] Increasing the catalyst loading, typically from a 1-2 mol% range to 5 mol%, can also enhance yields, particularly with challenging substrates.
Suboptimal Ligand The choice of ligand is critical and highly dependent on the specific substrates.[2][3] Bulky, electron-rich phosphine ligands generally enhance the rate of oxidative addition and reductive elimination.[4] If the reaction is not proceeding as expected, screening a variety of ligands is a highly effective method for identifying the optimal choice for a new chemical transformation.
Incorrect Base The strength and solubility of the base are pivotal.[2][5] While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, they can be incompatible with sensitive functional groups.[2] For substrates with base-sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) provide better tolerance.[2] The physical properties of the base, such as particle size, can also impact the reaction rate, especially in scaled-up reactions.
Poor Solvent Choice The solvent affects the solubility of the reactants and the stability of the catalytic species.[6][7] Common solvents include toluene, dioxane, and THF.[8][9] If solubility is an issue, a different solvent system should be explored. Ensure that the chosen solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
Low Reaction Temperature Insufficient thermal energy can lead to slow or incomplete reactions. A typical temperature range for these couplings is 80-110 °C.[10][11] If the reaction is sluggish, consider increasing the temperature in 10-20 °C increments. However, be aware that excessive heat can lead to catalyst decomposition.
Presence of Oxygen or Moisture The active Pd(0) catalyst is susceptible to oxidation.[2] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and anhydrous solvents.
Impure Starting Materials Impurities present in the aryl halide or amine can act as catalyst poisons.[12] It is crucial to use starting materials of high purity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a C-N coupling reaction that has failed to provide the desired product.

G start Low/No Product Yield check_sm Verify Starting Material Purity & Integrity start->check_sm check_reagents Check Catalyst, Ligand, Base & Solvent Quality check_sm->check_reagents If SMs are pure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions If reagents are good rescreen_ligand Screen a Panel of Ligands check_conditions->rescreen_ligand If conditions seem appropriate rescreen_base Screen Different Bases (Strength & Type) rescreen_ligand->rescreen_base If no improvement success Reaction Optimized rescreen_ligand->success Improvement Found rescreen_solvent Screen Alternative Solvents rescreen_base->rescreen_solvent If still no improvement rescreen_base->success Improvement Found optimize_temp Optimize Reaction Temperature rescreen_solvent->optimize_temp If minor improvement rescreen_solvent->success Improvement Found optimize_temp->success Significant Improvement

Caption: A flowchart for systematically troubleshooting failed C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the right ligand for my C-N coupling reaction?

A1: Ligand selection is crucial and depends heavily on the nature of your substrates.[2][3] Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination. For primary amines, ligands like BrettPhos have shown good performance, while RuPhos is often effective for secondary amines.[8] However, there is no single "best" ligand, and screening a diverse set of ligands is the most reliable way to identify the optimal choice for a new transformation.[1]

Q2: What is the role of the base, and how do I choose the best one?

A2: The base is essential for the deprotonation of the amine, which facilitates its coordination to the palladium center.[13] The choice of base is a balance between reactivity and functional group tolerance.[2]

  • Strong bases (e.g., NaOtBu, KOtBu, LHMDS) often lead to faster reaction rates but are incompatible with base-sensitive functional groups like esters and nitro groups.[8]

  • Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are milder and offer broader functional group compatibility.[2][3] Cs₂CO₃ is often a good starting point due to its good solubility in common reaction solvents.[3]

Q3: Which palladium precursor should I use?

A3: Several palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[3] However, Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] Pre-ligated, air-stable Pd(II) precatalysts are often preferred as they readily form the active LPd(0) species upon exposure to a base, leading to more reliable and reproducible results.[3][14]

Q4: What are the most common side reactions in C-N coupling?

A4: Common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be minimized by using bulkier ligands.[2]

  • Homocoupling: The aryl halide couples with itself to form a biaryl compound. This is often caused by the presence of oxygen.

  • Diarylation of Primary Amines: The product of the initial amination reacts further with another molecule of the aryl halide. This can be controlled by adjusting the stoichiometry of the reactants.

Q5: Can I run C-N coupling reactions open to the air?

A5: Generally, no. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[2] Therefore, it is crucial to perform these reactions under an inert atmosphere, such as nitrogen or argon, using degassed solvents and dry glassware.

Logical Relationship of Reaction Components

The success of a C-N coupling reaction depends on the interplay between the catalyst, ligand, base, and solvent. The following diagram illustrates these relationships and their impact on the catalytic cycle.

G cluster_reactants Reaction Components cluster_cycle Impact on Catalytic Cycle Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Precatalyst) Activation Catalyst Activation (Pd(II) -> Pd(0)) Catalyst->Activation Influences Efficiency Ligand Phosphine Ligand (e.g., Buchwald Ligands) OA Oxidative Addition Ligand->OA Promotes RE Reductive Elimination Ligand->RE Accelerates Base Base (e.g., NaOtBu, K₃PO₄) Base->Activation Initiates Base->OA Affects Rate Solvent Solvent (e.g., Toluene, Dioxane) Solubility Reagent Solubility & Catalyst Stability Solvent->Solubility Determines Solubility->OA Solubility->RE

Caption: The interplay of key reaction components in palladium-catalyzed C-N coupling.

Data Presentation

Table 1: Comparison of Common Phosphine Ligands

The choice of ligand significantly impacts the outcome of a C-N coupling reaction. The following table summarizes the performance of several widely used phosphine ligands with different amine and aryl halide substrates.

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
XPhosBromobenzeneDiphenylamineNaOtBuToluene1002496[1]
RuPhosBromobenzeneDiphenylamineNaOtBuToluene1002496[1]
BrettPhos4-ChlorotolueneAnilineNaOtBuDioxane1001895
DavePhos4-BromobiphenylMorpholineCs₂CO₃Toluene1001292
SPhos2-Chloropyridinen-HexylamineK₃PO₄t-BuOH1102488

Table 2: Effect of Different Bases on Reaction Yield

The selection of the base can have a dramatic effect on the reaction yield, particularly when dealing with base-sensitive functional groups.

Aryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneAnilineXPhosNaOtBuToluene1001225 (decomposition)
4-BromoacetophenoneAnilineXPhosK₃PO₄Dioxane1001891
4-BromoacetophenoneAnilineXPhosCs₂CO₃Dioxane1002485
3-BromopyridineBenzylamineSPhosLHMDSTHF801693
3-BromopyridineBenzylamineSPhosK₂CO₃Toluene1102478

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C-N Coupling Reaction

This protocol provides a general method for the coupling of an aryl bromide with a primary amine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous toluene (5 mL) via syringe.

  • Add the primary amine (1.2 mmol) via syringe.

  • Finally, add the sodium tert-butoxide (1.4 mmol) in one portion under a positive flow of inert gas.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol outlines a method for rapidly screening multiple ligands and bases in a 96-well plate format to identify optimal reaction conditions.

Materials:

  • 96-well reaction block with glass vials and stir bars

  • Septa mat for sealing

  • Stock solution of palladium precursor (e.g., Pd₂(dba)₃ in toluene)

  • Stock solutions of various phosphine ligands in toluene

  • Stock solution of the aryl halide in toluene

  • Stock solution of the amine in toluene

  • A selection of solid bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Multi-channel pipette

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Arrange the glass vials in the 96-well reaction block.

  • Dispense the solid bases into the designated vials.

  • Inside a glovebox or under an inert atmosphere, dispense the stock solutions of the palladium precursor, ligands, aryl halide, and amine into the appropriate vials according to the screening design using a multi-channel pipette.

  • Add the anhydrous solvent to each vial to reach the desired concentration.

  • Seal the reaction block with the septa mat.

  • Place the reaction block on a heating and stirring plate set to the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 16 hours).

  • After cooling, quench the reactions by adding a standard solution of an internal standard in a suitable solvent (e.g., dodecane in ethyl acetate).

  • Analyze the reaction outcomes by high-throughput techniques such as GC-MS or LC-MS to determine the yield in each vial.

  • The data can then be used to identify the most effective ligand and base combination for the specific transformation.[1]

References

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole-based compounds during experimentation.

Troubleshooting Guides & FAQs

Q1: My pyrazole-based compound has very low aqueous solubility. What are the primary reasons for this?

Poor aqueous solubility of pyrazole derivatives often stems from several physicochemical factors:

  • Crystal Lattice Energy: The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to solvate the compound.[1]

  • Lipophilicity: While some degree of lipophilicity is necessary for membrane permeability, a high logP value indicates poor affinity for aqueous environments. The pyrazole ring itself can contribute to the lipophilicity of a molecule.[2]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding between the pyrazole molecules, can lead to lower solubility in water.

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

Q2: I am observing my pyrazole derivative precipitating out of the reaction mixture. What immediate steps can I take to address this during synthesis?

Premature precipitation during a reaction can be addressed by modifying the reaction conditions:

  • Solvent Screening: If the reaction chemistry allows, conduct small-scale trials with different solvents or solvent mixtures to find a system that can better solvate all reactants and intermediates.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound. However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Use of Co-solvents: Adding a miscible co-solvent in which your compound is more soluble can improve the overall solvating power of the reaction medium.

Q3: What are the main strategies to improve the aqueous solubility of my final pyrazole compound for downstream biological assays or formulation development?

There are two main categories of approaches to enhance the solubility of your pyrazole derivative: Chemical Modifications and Formulation Strategies . The choice of strategy will depend on the specific properties of your compound and the intended application.

Below is a decision-making workflow to help you select an appropriate strategy.

Solubility Enhancement Strategy Selection cluster_formulation Formulation Options start Poorly Soluble Pyrazole Compound ionizable Does the compound have ionizable groups (acidic/basic)? start->ionizable salt_formation Salt Formation ionizable->salt_formation Yes formulation Formulation Strategies ionizable->formulation No end Solubility Enhanced Compound salt_formation->end prodrug Prodrug Approach prodrug->end cocrystal Co-crystallization formulation->cocrystal solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion particle_size Particle Size Reduction formulation->particle_size nanotechnology Nanotechnology Approaches formulation->nanotechnology cocrystal->end solid_dispersion->end particle_size->end nanotechnology->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Data Presentation: Quantitative Solubility Enhancement

The following tables summarize the improvement in solubility and dissolution of pyrazole-based compounds using various techniques. The data for Celecoxib, a well-known pyrazole-containing drug, is presented as a case study.

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (µg/mL)Temperature (°C)
Water~3.2 - 725 - 37
Water1.15Not Specified
Ethanol~25,000Room Temp
MethanolFreely SolubleNot Specified
DMSO~16,600Not Specified
DMF~25,000Not Specified

Note: "Freely Soluble" indicates a solubility of ≥ 100,000 µg/mL.

Table 2: Solubility and Dissolution Enhancement of Celecoxib by Formulation Strategies

TechniqueCarrier/Co-formerDrug:Carrier Ratio (w/w)Solubility/Dissolution ImprovementReference
Solid Dispersion
Amorphous Salt Solid DispersionSodium Salt + Soluplus®Not Specified332.82-fold increase in aqueous solubility[3]
Fluidized-Bed GranulationCremophor RH401:0.5~717-fold increase in solubility[4]
Spray DryingPluronic F 1271:55-fold increase in solubility; 98% release in 30 min[5]
LyophilizationHydroxypropyl β-cyclodextrin (HP-βCD)1:1~153-fold increase in solubility (from 4.2 µg/mL to 645 µg/mL)[6]
Fusion MethodUrea1:5Dissolution increased to 79.08% in 60 min vs. 28.99% for pure drug[7]
Co-crystallization
N-ethylacetamide (NEA)1:2 (molar ratio)Not Specified>2-fold improvement in dissolution rate at 15 min[8]
Nicotinamide1:1 (molar ratio)With 1-10% SDS and PVP>90% dissolves within 2 min[9]
Nanotechnology
Dry Co-millingPVP, Mannitol, SLSOptimized>4.8-fold increase in water solubility[10]
Antisolvent Precipitation & HPHSodium Lauryl Sulfate (0.4%)Not SpecifiedSaturation solubility increased to 18.1 µg/mL
Phosphatidylcholine-based DispersionPhosphatidylcholine1:5~450-fold increase in apparent aqueous solubility[11]

Experimental Protocols

Protocol 1: Salt Formation of a Pyrazole Derivative (General Procedure)

Objective: To increase the aqueous solubility of a basic pyrazole derivative by forming its hydrochloride (HCl) salt.

Materials:

  • Your basic pyrazole-containing compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the basic pyrazole derivative in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount (or a slight excess) of the anhydrous HCl solution dropwise to the pyrazole solution.

  • The pyrazole hydrochloride salt will typically precipitate out of the solution as a solid.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum to remove any residual solvent.

  • Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, FTIR).

Expected Outcome: The resulting pyrazole hydrochloride salt is expected to have significantly higher aqueous solubility compared to the free base.

Protocol 2: Screening for Co-crystal Formation of a Pyrazole Derivative

Objective: To screen for potential co-crystal formers for a poorly soluble pyrazole compound using liquid-assisted grinding and slurry crystallization.

Materials:

  • Your pyrazole-based compound

  • A library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides like nicotinamide)[12]

  • Mortar and pestle

  • Small vials with magnetic stir bars

  • A variety of solvents with different polarities (e.g., ethanol, ethyl acetate, acetonitrile, water)

  • Vortex mixer

  • Powder X-ray Diffraction (PXRD) instrument

Procedure:

A. Liquid-Assisted Grinding (LAG):

  • Place a stoichiometric amount (e.g., 1:1 molar ratio) of your pyrazole compound and a selected co-former into a mortar.

  • Add a few drops of a solvent to moisten the solid mixture.

  • Grind the mixture with the pestle for 15-20 minutes.

  • Allow the solvent to evaporate.

  • Analyze the resulting solid by PXRD to check for the formation of a new crystalline phase, indicated by a diffraction pattern different from the starting materials.

B. Slurry Crystallization:

  • Add a stoichiometric amount of the pyrazole compound and the co-former to a vial.

  • Add a small amount of a solvent in which both compounds are sparingly soluble.

  • Stir the slurry at room temperature for 24-48 hours.

  • Isolate the solid by filtration and allow it to dry.

  • Analyze the solid by PXRD to identify any new crystalline forms.

Expected Outcome: The appearance of new peaks in the PXRD pattern that do not correspond to either the pyrazole compound or the co-former suggests the formation of a co-crystal.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To improve the dissolution rate of a poorly soluble pyrazole compound by preparing an amorphous solid dispersion with a hydrophilic polymer.[13]

Materials:

  • Your pyrazole-based compound

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone)[14]

  • Spray dryer equipped with a two-fluid nozzle

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Prepare a feed solution by dissolving the pyrazole compound and the chosen polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[15] Ensure complete dissolution.

  • Set the spray dryer parameters. These will need to be optimized for your specific system, but typical starting points include:

    • Inlet temperature: 100-150°C

    • Atomization pressure/gas flow rate: As per instrument recommendations

    • Feed pump rate: Adjusted to maintain a desired outlet temperature (e.g., 45-60°C)

  • Pump the feed solution through the nozzle into the drying chamber. The solvent rapidly evaporates, forming solid particles.

  • The dried particles are separated from the gas stream by a cyclone and collected.

  • Characterize the resulting powder to confirm its amorphous nature (e.g., using PXRD and Differential Scanning Calorimetry (DSC)) and determine drug content.

Expected Outcome: A fine powder where the pyrazole compound is molecularly dispersed in the polymer matrix in an amorphous state, leading to a significantly faster dissolution rate compared to the crystalline drug.[16]

Amorphous_Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization cluster_outcome Outcome start Dissolve Pyrazole Compound & Polymer in Solvent spray_dry Spray Drying start->spray_dry collect Collect Solid Dispersion Powder spray_dry->collect pxrd PXRD (Confirm Amorphous Nature) collect->pxrd dsc DSC (Determine Glass Transition Temp.) collect->dsc dissolution Dissolution Testing pxrd->dissolution dsc->dissolution end Enhanced Dissolution Rate & Improved Bioavailability dissolution->end

References

Challenges in the scale-up synthesis of 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and industrially viable route is a two-step process. The first step involves the synthesis of the intermediate, 4-(4-nitrophenyl)-1H-pyrazole. The second, critical step is the chemoselective reduction of the nitro group to an amine.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the catalytic hydrogenation of the nitro-aromatic precursor.[1][2] Without proper thermal management, this can lead to a thermal runaway reaction.[2][3] Additionally, handling of hydrogen gas under pressure and the use of potentially pyrophoric catalysts like Raney-Ni require strict adherence to safety protocols.[4]

Q3: What are the typical impurities I should expect?

A3: Impurities can arise from both stages of the synthesis:

  • From Pyrazole Synthesis: If using an unsymmetrical 1,3-dicarbonyl precursor, you may encounter regioisomers.[5][6] If a Suzuki-Miyaura coupling is used, palladium residues and homocoupling byproducts are possible.[7]

  • From Nitro Reduction: Incomplete reduction can lead to the formation of N-hydroxylamine or azoxy/azo-coupled impurities.[8] The presence of other reducible functional groups on the starting material could also lead to undesired side products.[9][10]

Q4: How can I effectively remove the palladium catalyst after a Suzuki-Miyaura coupling step to synthesize the 4-(4-nitrophenyl)-1H-pyrazole intermediate?

A4: Removing palladium to meet regulatory requirements (typically low ppm levels) is a common challenge.[7] While chromatography is effective at the lab scale, it is often not feasible for large-scale production. At scale, methods like extraction with aqueous solutions of chelating agents (e.g., L-cysteine, thiourea) or treatment with solid-supported metal scavengers are preferred.

Q5: Is a continuous flow process suitable for the nitro reduction step?

A5: Yes, continuous flow reactors are highly recommended for the reduction of nitro compounds, especially at scale.[1] They offer superior heat and mass transfer, which significantly mitigates the risk of thermal runaway. This technology allows for better control over reaction parameters, leading to improved safety and potentially higher product quality.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis. The typical two-step synthesis is considered:

  • Step 1: Synthesis of 4-(4-nitrophenyl)-1H-pyrazole.

  • Step 2: Catalytic hydrogenation to this compound.

Step 1: Synthesis of 4-(4-nitrophenyl)-1H-pyrazole (via Condensation)
Problem Potential Cause Troubleshooting Action
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing, especially with heterogeneous mixtures. - Verify the quality of starting materials (e.g., 1,3-dicarbonyl compound, hydrazine).[6]
Poor Regioselectivity Formation of multiple isomers from an unsymmetrical 1,3-dicarbonyl.[5]- Screen different solvents and reaction temperatures; lower temperatures often improve selectivity.[6] - Explore alternative synthetic routes that provide better regiochemical control, such as a Suzuki coupling.
Difficult Purification Product and impurities have similar physical properties.- Screen a variety of solvents for recrystallization to find one that offers good differentiation in solubility.[6] - Consider an acid-base workup to separate basic or acidic impurities.
Step 2: Catalytic Hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole
Problem Potential Cause Troubleshooting Action
Incomplete or Stalled Reaction Catalyst Deactivation: The palladium or nickel catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.- Ensure high purity of the nitro-precursor and solvents. - Increase catalyst loading. - Use a fresh batch of catalyst.
Poor Mass Transfer: Inefficient mixing of hydrogen gas, liquid, and solid catalyst in a large reactor.- Increase agitation speed. - Evaluate the reactor and impeller design for suitability in a triphasic system. - Consider using a different solvent that has better hydrogen solubility.
Low Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction rate.- Check for leaks in the hydrogenation system. - Ensure the pressure is maintained at the optimized level throughout the reaction.
Formation of Impurities (e.g., hydroxylamine, azo compounds) Sub-optimal Reaction Conditions: Low temperature or insufficient hydrogen availability can lead to the accumulation of intermediates.[8]- Optimize reaction temperature and hydrogen pressure. - Ensure continuous and efficient hydrogen supply. - Monitor the reaction progress closely by HPLC or TLC to ensure full conversion to the desired aniline.
Exothermic Runaway / Poor Temperature Control Inadequate Heat Dissipation: The heat generated by the highly exothermic reaction is not being removed effectively in a large-scale reactor.[1][2]- IMMEDIATELY STOP the addition of any reagents and apply maximum cooling. - For future runs:     - Reduce the rate of addition of the nitro-compound if it is being fed into the reactor.     - Increase the solvent volume for better heat absorption.     - Ensure the reactor's cooling system is adequate for the scale.     - Consider a semi-batch process where the nitro-compound is added portion-wise.     - Strongly consider switching to a continuous flow reactor for better thermal safety. [1]
Product Degradation (Color Formation) The product may be unstable at elevated temperatures or sensitive to oxidation.- Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) during workup and isolation to prevent oxidation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Nitro Reduction Conditions
ParameterLab Scale (10 g)Scale-Up (1 kg) - InitialScale-Up (1 kg) - Optimized
Substrate 4-(4-nitrophenyl)-1H-pyrazole4-(4-nitrophenyl)-1H-pyrazole4-(4-nitrophenyl)-1H-pyrazole
Catalyst 10% Pd/C (5% w/w)10% Pd/C (5% w/w)10% Pd/C (2.5% w/w)
Solvent Methanol (200 mL)Methanol (20 L)Ethyl Acetate (20 L)
H₂ Pressure 50 psi50 psi75 psi
Temperature 25 °C25-45 °C (exotherm)40 °C (controlled)
Reaction Time 4 hours12 hours (stalled)6 hours
Yield 95%70%92%
Purity (HPLC) >99%90% (with intermediates)>99%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative)

Warning: The reduction of nitroaromatics is highly exothermic and can be dangerous if not properly controlled. A thorough safety assessment by trained personnel is mandatory before attempting this reaction on a large scale.

Equipment: 100 L hydrogenator with appropriate agitation, cooling/heating jacket, and pressure controls.

Materials:

  • 4-(4-nitrophenyl)-1H-pyrazole: 5.0 kg (26.4 mol)

  • 10% Palladium on Carbon (50% wet): 250 g (2.5% dry weight loading)

  • Ethyl Acetate: 50 L

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Inert the 100 L reactor by purging with nitrogen.

  • Charge the reactor with 5.0 kg of 4-(4-nitrophenyl)-1H-pyrazole and 50 L of ethyl acetate.

  • Begin agitation to ensure the substrate is fully suspended.

  • Carefully add 250 g of 10% Pd/C (wet) to the reactor under a nitrogen atmosphere.

  • Seal the reactor and perform three vacuum/nitrogen purge cycles to remove all oxygen.

  • Pressurize the reactor with nitrogen to 10 psi.

  • Begin circulating coolant through the reactor jacket, setting the target internal temperature to 40°C.

  • Slowly introduce hydrogen gas, allowing the internal pressure to rise to 75 psi. The reaction is exothermic; monitor the internal temperature closely and control the hydrogen addition rate to maintain the temperature at or below 45°C.

  • Continue the reaction at 40°C and 75 psi, monitoring the reaction progress by HPLC analysis of samples taken periodically through a sampling port.

  • Once the reaction is complete (disappearance of starting material and intermediates), stop the hydrogen flow and carefully vent the reactor.

  • Purge the reactor three times with nitrogen to remove all residual hydrogen.

  • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the catalyst cake with additional ethyl acetate (2 x 5 L).

  • Combine the filtrates and concentrate under reduced pressure to afford this compound as a solid. The crude product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitro Reduction (Scale-Up) start Start Materials: 1,3-Dicarbonyl or Aryl Halide synthesis Pyrazole Ring Formation (e.g., Condensation or Suzuki Coupling) start->synthesis purify1 Workup & Purification synthesis->purify1 precursor Intermediate: 4-(4-nitrophenyl)-1H-pyrazole purify1->precursor charge Charge Reactor: Precursor, Solvent, Catalyst precursor->charge inert Inerting with N₂ charge->inert hydrogenation Catalytic Hydrogenation (H₂, Pressure, Temp Control) inert->hydrogenation monitoring In-Process Control (HPLC Monitoring) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration isolation Product Isolation (Concentration / Crystallization) filtration->isolation final_product Final Product: This compound isolation->final_product

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow start Problem: Incomplete Nitro Reduction q1 Is the catalyst active? start->q1 a1_yes Check Mass Transfer q1->a1_yes Yes a1_no Action: - Use fresh catalyst - Check for poisons - Increase loading q1->a1_no No q2 Is agitation sufficient? a1_yes->q2 a2_yes Check H₂ Supply q2->a2_yes Yes a2_no Action: - Increase agitation speed - Evaluate impeller design q2->a2_no No q3 Is H₂ pressure stable? a2_yes->q3 a3_yes Review Temp & Time q3->a3_yes Yes a3_no Action: - Check for system leaks - Ensure constant supply q3->a3_no No

Caption: A troubleshooting decision tree for incomplete nitro reduction during scale-up.

logical_relationship cluster_params Critical Process Parameters cluster_attributes Key Quality Attributes temp Temperature purity Product Purity temp->purity affects impurity profile safety Process Safety temp->safety controls exotherm time Reaction Time temp->time impacts rate pressure H₂ Pressure pressure->purity affects completeness pressure->time impacts rate agitation Agitation Speed agitation->purity affects completeness agitation->time affects mass transfer catalyst Catalyst Loading yield Reaction Yield catalyst->yield drives conversion catalyst->time impacts rate

Caption: Relationship between critical process parameters and key quality attributes in catalytic hydrogenation.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address challenges related to achieving regioselectivity in their synthetic routes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The formation of two or more regioisomers complicates purification processes, reduces the yield of the desired product, and can lead to misleading structure-activity relationship (SAR) studies in drug discovery if the isomers are not correctly identified and separated. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine is governed by several factors:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.

  • Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetyl

Technical Support Center: LC-MS for Aromatic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aromatic amine compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape, specifically peak tailing, for my aromatic amine analytes?

Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[1] The primary cause is often secondary interactions between the positively charged amine groups and negatively charged residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This unwanted interaction provides a secondary retention mechanism that broadens the peak's latter half.[3] Other potential causes include column overload, column contamination or degradation, and excessive extracolumn dead volume.[1][3]

Q2: My aromatic amine compound has very low sensitivity. How can I improve its ionization in the MS source?

Low sensitivity is often linked to inefficient ionization in the electrospray ionization (ESI) source. Aromatic amines are basic compounds that require protonation to be detected effectively in positive ion mode.[4] The mobile phase composition, particularly its pH and the presence of additives, is critical for promoting ionization.[5][6] If the mobile phase pH is not optimal, your analyte may not protonate efficiently, leading to a weak signal.[7] Additionally, co-eluting matrix components can compete with your analyte for ionization, a phenomenon known as ion suppression, which reduces sensitivity.[8][9]

Q3: I am observing the peak for my aromatic amine in blank injections after running a high-concentration sample. What is causing this carryover?

This phenomenon is known as carryover, where analyte residues from a previous injection appear in subsequent analyses.[10] Aromatic amines can be "sticky" compounds that adhere to surfaces within the LC-MS system, such as the injector rotor seal, sample loop, tubing, and the column itself.[10][11] These interactions can be due to hydrogen bonding, ionic, or hydrophobic forces.[11] Insufficiently strong wash solvents or inadequate wash protocols between injections are common culprits.

Q4: What are matrix effects, and how do they impact the quantification of aromatic amines?

Matrix effects are alterations in analyte ionization efficiency caused by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[8][12] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[8][13] For trace-level analysis, even minor interference can cause significant quantitative errors.[13] The complexity of the sample matrix is a major factor; for instance, analyzing aromatic amines in biological fluids or food samples is more challenging than in pure solvents.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

My aromatic amine peak is tailing. How can I diagnose and fix this?

Peak tailing with aromatic amines is a classic sign of secondary interactions with the column's stationary phase.[3] Follow this workflow to troubleshoot the issue.

G cluster_0 start Start: Peak Tailing Observed check_ph Check Mobile Phase pH Is it > 2 units away from analyte pKa? start->check_ph adjust_ph Action: Adjust pH Lower pH to 2.5-3.5 with Formic or Acetic Acid. check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient (e.g., 10-20 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Action: Add Buffer Salt Use ammonium formate or acetate. check_buffer->add_buffer No eval_column Evaluate Column Is it an older 'Type A' silica or a modern end-capped column? check_buffer->eval_column Yes add_buffer->eval_column change_column Action: Change Column Use a column with a different stationary phase (e.g., PFP) or a highly end-capped C18. eval_column->change_column Type A check_overload Check for Column Overload Inject a 10x diluted sample. eval_column->check_overload Modern change_column->check_overload reduce_load Action: Reduce Load Dilute sample or decrease injection volume. check_overload->reduce_load Tailing Gone end_good End: Peak Shape Improved check_overload->end_good No Change reduce_load->end_good

Troubleshooting workflow for aromatic amine peak tailing.

Solutions:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) using an acid like formic acid ensures the aromatic amine is fully protonated and minimizes interactions with silanol groups.[3][5]

  • Add a Buffer Salt: The addition of a complementary salt, like ammonium formate to a mobile phase containing formic acid, can help shield the silanol groups.[2][14] The positive ammonium ions interact with the negative silanol sites, preventing the analyte from doing so.[2]

  • Select an Appropriate Column: If pH and buffer adjustments are insufficient, consider the column chemistry. Modern, high-purity, end-capped silica columns ("Type B") have fewer accessible silanol groups. Alternatively, a different stationary phase, such as a Pentafluorophenyl (PFP) column, can offer different selectivity and improved peak shape for basic compounds.[4]

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase.[3] To check for this, inject a 10-fold dilution of your sample. If the peak shape improves, reduce your sample concentration or injection volume.[1]

Issue 2: Low Sensitivity / Poor Ionization

I'm struggling with low signal intensity for my analyte. What steps should I take?

Improving sensitivity requires a systematic optimization of both chromatographic conditions and mass spectrometer settings to enhance the formation of gas-phase ions.

G cluster_1 start Start: Low Sensitivity check_mobile_phase Optimize Mobile Phase Is pH acidic? Are additives present? start->check_mobile_phase adjust_mobile_phase Action: Add 0.1% Formic Acid or Ammonium Formate to promote protonation. check_mobile_phase->adjust_mobile_phase No check_source_params Optimize MS Source Parameters Are Gas Flow, Temp, and Capillary Voltage optimized? check_mobile_phase->check_source_params Yes adjust_mobile_phase->check_source_params tune_source Action: Infuse Analyte Tune parameters to maximize signal. check_source_params->tune_source No check_flow_rate Evaluate Flow Rate Is it > 0.5 mL/min? check_source_params->check_flow_rate Yes tune_source->check_flow_rate reduce_flow Action: Lower Flow Rate Lower flow rates can improve desolvation efficiency. check_flow_rate->reduce_flow Yes check_matrix Consider Matrix Effects Is the sample in a complex matrix? check_flow_rate->check_matrix No reduce_flow->check_matrix improve_cleanup Action: Enhance Sample Prep Use SPE or LLE to remove interferences. check_matrix->improve_cleanup Yes end_good End: Sensitivity Improved check_matrix->end_good No improve_cleanup->end_good

Decision tree for improving LC-MS sensitivity.

Solutions:

  • Mobile Phase Optimization: Ensure the mobile phase promotes analyte protonation. Adding 0.1% formic acid is a standard starting point for positive mode ESI.[7] Using buffers like ammonium formate can also enhance signal intensity for certain compounds.[6][15]

  • MS Source Parameter Tuning: Do not rely on default "lock and leave" settings.[16] Infuse a standard solution of your aromatic amine directly into the mass spectrometer and optimize key parameters such as capillary voltage, nebulizing gas pressure, drying gas flow, and gas temperature to maximize the signal for your specific analyte.[16]

  • Lower the Flow Rate: High flow rates can lead to incomplete desolvation in the ESI source, reducing ionization efficiency.[9] Reducing the flow rate often generates smaller initial droplets, which can improve desolvation and increase sensitivity.[9]

  • Improve Sample Preparation: If the sample is in a complex matrix (e.g., plasma, urine, food extract), matrix effects may be suppressing your analyte's signal.[9] Implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[13]

Issue 3: Carryover and Contamination

How can I eliminate analyte signal in my blank injections?

Distinguishing between carryover from a previous injection and system contamination is the first step.[11] A systematic approach is needed to identify and remedy the source.

G cluster_2 start Start: Peak in Blank inject_blanks Inject Multiple Blanks Does the peak area decrease with each injection? start->inject_blanks carryover Diagnosis: Carryover Residue from previous high-concentration sample. inject_blanks->carryover Yes contamination Diagnosis: Contamination Source is likely mobile phase, vial, or solvent. inject_blanks->contamination No (Area is constant) troubleshoot_carryover Troubleshoot Carryover carryover->troubleshoot_carryover troubleshoot_contamination Troubleshoot Contamination contamination->troubleshoot_contamination improve_wash Action: Improve Injector Wash Use stronger organic solvent (e.g., IPA) and/or acid/base in wash solution. troubleshoot_carryover->improve_wash prepare_fresh Action: Prepare Fresh Blanks Use new vials and freshly prepared mobile phase. troubleshoot_contamination->prepare_fresh check_hardware Action: Check Hardware Inspect/clean/replace injector rotor seal and sample loop. improve_wash->check_hardware end_good End: Blank is Clean check_hardware->end_good prepare_fresh->end_good

Workflow for identifying and mitigating carryover/contamination.

Solutions:

  • Diagnose the Problem: Inject a sequence of 3-5 blank samples after a high-concentration standard. If the analyte peak is largest in the first blank and decreases in subsequent blanks, the issue is carryover.[11] If the peak area remains relatively constant across all blanks, you are likely dealing with contamination of your mobile phase, blank solution, or system.[11]

  • Mitigate Carryover:

    • Stronger Wash Solvents: The autosampler wash solution must be strong enough to remove the analyte from the needle and sample loop. If your mobile phase is acetonitrile/water, try a wash solvent containing isopropanol (IPA) or methanol. Adding a small amount of acid or base to the wash can also help for sticky basic or acidic compounds.

    • Hardware Inspection: Worn or dirty injector rotor seals are a common source of carryover.[11] Inspect, clean, or replace the rotor seal and sample loop if the problem persists.

  • Eliminate Contamination:

    • Prepare Fresh Solvents: Prepare fresh mobile phase and blank solutions using high-purity (LC-MS grade) solvents and a clean glass vial.

    • System Flush: If contamination is suspected in the system, flush all LC lines with a strong solvent like IPA to remove any accumulated contaminants.

Data & Protocols

Quantitative Performance Data

This table summarizes typical performance characteristics for LC-MS/MS methods developed for aromatic amine analysis, compiled from various studies.

Analyte ClassMatrixLinearity (R²)LOD Range (ng/mL)LOQ Range (ng/mL)Recovery (%)Citation(s)
Primary Aromatic AminesHuman Urine>0.9990.025 - 0.200.1 - 1.075 - 114% (for most analytes)[7]
Heterocyclic Aromatic AminesProcessed Meat>0.995-0.05-[17]
Primary Aromatic AminesFood Simulant>0.995(Up to 83x lower than 10 µg/kg)(Up to 24x lower than 10 µg/kg)-[4]
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Aromatic Amines
  • Objective: To achieve good retention, symmetrical peak shape, and optimal ionization.

  • Starting Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Column: A modern, end-capped C18 or a PFP column.

  • Procedure for Peak Tailing:

    • If peak tailing is observed, prepare a new Mobile Phase A containing 10 mM Ammonium Formate and 0.1% Formic Acid.[15]

    • Ensure the buffer is added to both Mobile Phase A and B if running a gradient to maintain consistent ionic strength.[2][14]

    • Re-analyze the sample. The ammonium ions will compete with the protonated aromatic amine for active silanol sites, improving peak shape.[2]

  • Procedure for Poor Retention:

    • Aromatic amines, being basic, can have low retention in acidic mobile phases due to protonation.[5]

    • If retention is too low, consider a column with a different stationary phase (e.g., PFP) that provides alternative retention mechanisms.[4]

    • Alternatively, using a mobile phase at a higher pH (e.g., pH 9.5 with ammonium bicarbonate) can increase retention by analyzing the amines in their neutral state, though this requires a pH-stable column.[5]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Objective: To extract aromatic amines from an aqueous matrix (e.g., urine) and reduce interferences.

  • Materials:

    • Aqueous sample (e.g., 2 mL of urine).[7]

    • pH adjustment solution (e.g., 10 M NaOH for hydrolysis or a buffer to basify).[7]

    • Extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or a mixture of isopropanol/dichloromethane).

    • Centrifuge tubes, vortex mixer, centrifuge.

  • Procedure:

    • Pipette 2 mL of the sample into a centrifuge tube.

    • Basify the sample: Add a basifying agent (e.g., NaOH) to adjust the pH to >9. This ensures the aromatic amines are in their neutral, more organic-soluble form.

    • Add 4-5 mL of the extraction solvent (e.g., MTBE).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at ~4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[17]

    • Vortex, and transfer to an LC vial for analysis.

Protocol 3: MS/MS Parameter Optimization (MRM Method)
  • Objective: To determine the optimal precursor-product ion transitions and collision energies for sensitive and specific quantification.

  • Materials:

    • A standard solution of the aromatic amine at ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • A syringe pump or infusion pump connected to the MS source.

  • Procedure:

    • Find the Precursor Ion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Operate the MS in positive ESI mode and perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺, which will be your precursor ion.

    • Find Product Ions: Set the MS to product ion scan mode. Select the [M+H]⁺ ion in Q1 and ramp the collision energy (CE) in Q2 to fragment the precursor. Identify the 2-3 most stable and abundant product ions.

    • Optimize Collision Energy: Create a Multiple Reaction Monitoring (MRM) method. For each precursor-product ion pair (transition), perform multiple injections while varying the collision energy for that specific transition.

    • Plot the signal intensity against the collision energy for each transition. The CE that gives the maximum intensity is the optimal value for that transition.

    • Final Method: The final quantitative method will use the most intense transition for quantification and a second transition for qualification/confirmation.[4]

References

Technical Support Center: Stability of 4-(1H-pyrazol-4-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-(1H-pyrazol-4-yl)aniline and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound and its derivatives?

A1: The stability of this compound and its derivatives can be influenced by several factors, including:

  • pH: The pyrazole ring has a pKa of approximately 2.5, making it weakly basic. The aniline moiety is also basic. Therefore, the stability of these compounds can be pH-dependent, with potential for acid or base-catalyzed hydrolysis of derivatives.

  • Oxidation: The aniline functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.[1] This can often lead to the formation of colored degradation products.

  • Light (Photostability): Aromatic amines and heterocyclic compounds can be sensitive to light, particularly UV radiation.[2] Photodegradation can lead to complex degradation pathways, including oxidation and polymerization.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis, oxidation, and other decomposition reactions.[2]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially for derivatives with susceptible functional groups (e.g., esters, amides).[2]

Q2: What are the expected degradation pathways for this compound derivatives?

A2: While specific degradation pathways are compound-dependent, some general pathways can be anticipated based on the core structure:

  • Oxidation of the Aniline Moiety: The primary amino group of the aniline ring is a common site for oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[1] This is often observed as a color change in the sample.

  • Hydrolysis of Derivative Functional Groups: If the derivative contains hydrolyzable groups such as esters or amides, these are likely points of degradation under acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to the formation of radicals and subsequent complex degradation products. For aniline, photodegradation can involve oxidation and polymerization.

Q3: How should I store stock solutions of this compound and its derivatives to ensure stability?

A3: To maximize the stability of your stock solutions, the following storage conditions are recommended:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice, but its compatibility should be verified for your specific derivative.

  • Protection from Light: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Low Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. However, be mindful of potential precipitation upon freezing; ensure the compound is fully redissolved before use.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: What are the initial signs of degradation I should look for in my solid compound or stock solution?

A4: Visual inspection can often provide the first clues of compound degradation. Look for:

  • Color Change: The appearance of a yellow, brown, or darker color in a previously colorless or pale solid or solution can indicate oxidative degradation.

  • Precipitation: The formation of a precipitate in a stock solution upon storage (after ensuring it was fully dissolved initially) may suggest degradation to a less soluble product or changes in solubility due to solvent hydration.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent analytical results over time are strong indicators of compound instability.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability-related issues.

Problem Possible Causes Recommended Actions
Inconsistent or reduced biological activity in assays. Chemical degradation of the compound.1. Prepare a fresh stock solution from the solid compound. 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for purity and the presence of degradation products. 3. If degradation is confirmed, review storage conditions (light exposure, temperature, solvent).
Color of solid compound or stock solution has changed (e.g., turned yellow/brown). Oxidation of the aniline moiety or other sensitive functional groups.1. The compound has likely degraded. It is recommended to use a fresh, un-degraded lot of the compound. 2. For future prevention, store the compound and its solutions protected from light and air (consider inert gas overlay).
Precipitate observed in a previously clear stock solution after storage. 1. Compound has low solubility at the storage temperature. 2. Degradation to a less soluble product. 3. Solvent (e.g., DMSO) has absorbed water, reducing solubility.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability data permits, or preparing a more dilute stock solution. 2. If the precipitate does not redissolve, it may be a degradant. Analyze the supernatant and, if possible, the precipitate by LC-MS. 3. Use anhydrous solvents for preparing stock solutions.
Appearance of new peaks in HPLC/LC-MS chromatogram over time. Formation of degradation products.1. This confirms chemical instability. 2. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Data Presentation

Table 1: Example Forced Degradation Study Summary for a this compound Derivative

Stress Condition Description Time (hours) % Assay of Parent Compound % Total Degradation Observations (e.g., No. of Degradants)
Acid Hydrolysis 0.1 M HCl, 60°C2485.214.82 major degradants
Base Hydrolysis 0.1 M NaOH, 60°C2490.59.51 major degradant
Oxidative 3% H₂O₂, RT2478.121.93 major degradants, color change
Thermal 80°C (Solid)4898.71.3Minor degradation
Photolytic ICH Q1B Option 22492.37.71 major degradant
Control Stored at 4°C, protected from light4899.80.2No significant degradation

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products of a this compound derivative to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound derivative

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC or UPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At selected time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period. At selected time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period. At selected time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, store a solution of the compound under the same conditions. At selected time points, dissolve the solid or dilute the solution for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] Keep a control sample wrapped in foil to protect it from light. After the exposure period, prepare the samples for analysis.

  • Analysis: Analyze all samples, including a time-zero (unstressed) control, by a suitable HPLC or LC-MS method. Compare the chromatograms to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound derivative acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to stress therm Thermal Stress (e.g., 80°C) prep->therm Expose to stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis compare Compare stressed samples to time-zero control analysis->compare identify Identify Degradation Products and Pathways compare->identify troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation visual Visually Inspect Stock Solution (Precipitate, Color Change?) start->visual hplc Analyze by HPLC/LC-MS (Compare to standard/fresh sample) visual->hplc discard Discard Stock Solution. Compound may be oxidized or light-sensitive. visual->discard Obvious Degradation (e.g., strong color change) degraded Is Purity < 95% or Degradation Peaks Present? hplc->degraded fresh_stock Prepare Fresh Stock Solution Following Best Practices degraded->fresh_stock Yes ok Compound is Stable. Investigate other experimental variables. degraded->ok No review_storage Review Storage and Handling Procedures (Aliquot, Avoid Freeze-Thaw) fresh_stock->review_storage

References

Technical Support Center: Refining Reaction Conditions for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction is widely used in organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[2][3]

Q2: Why is my reaction yield low?

Low yields in Buchwald-Hartwig amination can be attributed to several factors, including catalyst deactivation, suboptimal choice of ligand or base, poor solvent selection, or issues with reagent purity and reaction setup. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.[4][5]

Q3: How do I choose the right ligand for my reaction?

The choice of ligand is critical and substrate-dependent.[1] Sterically bulky, electron-rich phosphine ligands are often preferred as they promote the desired reductive elimination step and prevent catalyst deactivation.[3][6] For challenging substrates, such as aryl chlorides or sterically hindered amines, specific classes of ligands, like the biarylphosphines developed by the Buchwald group, have shown high efficacy.[7][8] It is often necessary to screen a panel of ligands to identify the optimal one for a specific transformation.

Q4: What is the role of the base and which one should I use?

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine to form the palladium-amido complex.[6][9] The choice of base depends on the substrate's functional group tolerance. Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates but can be incompatible with base-sensitive functional groups.[10] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[10][11]

Q5: Which solvent is best for my Buchwald-Hartwig reaction?

Aprotic solvents are commonly used, with toluene and dioxane being popular choices.[12] The solvent can influence the solubility of the reagents and the reaction rate. For instance, in couplings involving aryl iodides, using a less polar solvent like toluene can be beneficial to prevent the inhibition of the catalyst by the iodide salt formed during the reaction.[13]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the use of a reliable palladium source, preferably a pre-catalyst, to ensure efficient generation of the active Pd(0) species.[13] Avoid using palladium sources like Pd(OAc)₂ without proper pre-activation, as they can be unreliable.[14]
Catalyst Poisoning For substrates containing coordinating groups (e.g., pyridines), use bulky ligands to shield the palladium center and prevent catalyst inhibition.[4]
Poor Reagent Quality Use high-purity, dry, and degassed solvents and reagents. Organometallic reactions are highly sensitive to oxygen and moisture.[4]
Suboptimal Ligand Screen a variety of ligands, especially for challenging substrates. The ligand's steric and electronic properties are critical for reaction success.[15]
Incorrect Base If your substrate has base-sensitive functional groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[10] If the reaction is sluggish, a stronger base like NaOtBu might be necessary, provided the substrate is compatible.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can compete with the desired amination.[1] Optimizing the ligand and reaction temperature can help minimize this pathway.
β-Hydride Elimination This can be an issue with primary amines.[1] The choice of ligand is crucial to favor reductive elimination over β-hydride elimination.
Over-arylation of Primary Amines Use of specific ligands like BrettPhos can prevent the double arylation of primary amines.[8]

Data on Reaction Conditions

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
LigandAmineYield (%)
XPhosMorpholine98
RuPhosAniline95
SPhosn-Hexylamine92
DavePhosDiethylamine88
JohnPhosIndole85
BrettPhosBenzamide90

Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 h.

Table 2: Effect of Base on the Amination of 4-Chlorotoluene with Morpholine
BaseYield (%)
NaOtBu94
K₃PO₄75
Cs₂CO₃82
LHMDS88
K₂CO₃65

Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), Base (2.0 equiv), Toluene, Reflux, 6 h.[16]

Table 3: Influence of Solvent on the Amination of 4-Bromotoluene with Aniline
SolventYield (%)
Toluene95
Dioxane92
THF85
t-BuOH88
DME80

Conditions: Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu (1.4 equiv), 100 °C, 12 h.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine

Materials:

  • Aryl halide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, aryl halide, and a stir bar to an oven-dried reaction flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the primary amine to the reaction mixture.

  • Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(NHR'R'')L_n]X AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)(NR'R'')L_n Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Reaction Yield CheckReagents Verify Reagent Purity (Dry Solvent, Pure Amine/Halide) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Proper Degassing, Glovebox/Schlenk) Start->CheckSetup OptimizeCatalyst Screen Catalysts & Ligands CheckReagents->OptimizeCatalyst CheckSetup->OptimizeCatalyst OptimizeBase Screen Bases (Strong vs. Weak) OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Solvents OptimizeBase->OptimizeSolvent OptimizeTemp Vary Reaction Temperature OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

References

Validation & Comparative

A Comparative Analysis of Pyrazole vs. Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor drug discovery is dominated by heterocyclic scaffolds, which serve as versatile frameworks for designing potent and selective therapeutic agents. Among these, the pyrazole core has emerged as a "privileged structure," forming the foundation of numerous FDA-approved drugs. This guide provides a comparative analysis of pyrazole-based kinase inhibitors against other prominent heterocyclic classes, including pyrrolopyrimidines, pyrimidines, and indoles. The comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Quantitative Performance Analysis of Heterocyclic Kinase Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the in vitro potency (IC50) of representative FDA-approved pyrazole-based inhibitors and their counterparts from other heterocyclic classes targeting key kinases in oncology and inflammatory diseases.

Table 1: Comparative Potency (IC50) of JAK Inhibitors

The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their inhibition is a key strategy for treating autoimmune diseases and myeloproliferative neoplasms.

CompoundHeterocyclic CoreTarget KinaseIC50 (nM)
Ruxolitinib PyrazoleJAK1 2.7 - 3.3[1][2]
JAK2 2.8 - 4.5[1][2]
JAK3428[1]
Tofacitinib PyrrolopyrimidineJAK1 2.9 - 112[3][4]
JAK21.2 - 20[3][4]
JAK3 1.0 - 1.6[3][5]
Baricitinib PyrrolopyrimidineJAK1 5.9[6][7][8][9][10]
JAK2 5.7[6][7][8][9][10]
JAK3>400[9][10]

Note: IC50 values can vary between different assay formats and conditions.

Table 2: Comparative Potency (IC50) of ALK Inhibitors

The Anaplastic Lymphoma Kinase (ALK) is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).

CompoundHeterocyclic CoreTarget KinaseIC50 (nM)
Crizotinib PyrazoleALK 3.0 - 150[11][12]
Ceritinib PyrimidineALK 0.15 - 25[11][12]
Alectinib Indole (Benzocarbazole)ALK 1.9[11][13]

Note: IC50 values can vary depending on the specific ALK fusion variant and the assay conditions.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation process of kinase inhibitors.

Signaling_Pathway cluster_JAK_STAT JAK-STAT Signaling Pathway cluster_inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway.

ALK_Signaling_Pathway cluster_ALK ALK Signaling Pathway in NSCLC cluster_inhibition_alk EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Crizotinib) Inhibitor->EML4_ALK Inhibition

Key signaling pathways downstream of the EML4-ALK fusion protein.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cell_Based_Assay Cell-Based Assay (Phosphorylation Status) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Western_Blot Western Blot Cell_Based_Assay->Western_Blot Validate Target Engagement Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis

A generalized workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of kinase inhibitor performance. Below are representative protocols for a biochemical kinase assay and a cell-based western blot analysis.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the IC50 values of inhibitors against purified kinases.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody specific to the kinase

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Test compounds (inhibitors) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-Protein Detection

This protocol outlines the steps to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound (inhibitor)

  • Stimulant (e.g., growth factor) to activate the signaling pathway

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Serum-starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the inhibitor for a specified time.

    • Stimulate the cells with the appropriate agonist to induce phosphorylation of the target pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[14]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14][15]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein and a loading control (e.g., GAPDH or β-actin).

    • Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

References

Structure-Activity Relationship (SAR) study of pyrazole-aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct series of pyrazole-aniline derivatives reveals key structural insights for the development of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols, to aid researchers in the field of oncology drug discovery.

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics. Pyrazole-aniline scaffolds have emerged as a promising class of compounds demonstrating significant inhibitory activity against various kinases, including CDK2.

This guide compares two distinct series of pyrazole-aniline derivatives: the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline series developed by Huang et al. and the 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine series from Abubshait et al. By presenting their biological data, experimental methodologies, and structure-activity relationships side-by-side, this guide aims to provide a clear and objective resource for researchers, scientists, and drug development professionals.

Data Presentation: A Head-to-Head Comparison of Inhibitory Potency

The inhibitory activities of the two series of pyrazole-aniline derivatives against CDK2 are summarized below. The data highlights the most potent compounds from each series and the structural modifications that influence their activity.

Table 1: SAR of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives against CDK2/cyclin E

Compound IDRIC50 (μM)
5a H0.98 ± 0.06
5b 2-CH3> 50
5c 3-CH3> 50
5d 4-CH3> 50
6a 2-F2.45 ± 0.18
6b 3-F3.12 ± 0.25
6c 4-F1.88 ± 0.11
6d 2-Cl1.56 ± 0.09
6e 3-Cl2.17 ± 0.15
6f 4-Cl1.24 ± 0.08
7a 2-OCH3> 50
7b 3-OCH3> 50
7c 4-OCH3> 50
8a 2-NO24.89 ± 0.31
8b 3-NO26.23 ± 0.47
8c 4-NO23.76 ± 0.28
8d 3,4-diCl1.05 ± 0.07

Data extracted from Huang et al.

Table 2: SAR of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives against CDK2

Compound IDArIC50 (μM)
2 3-tolyldiazenyl> 10
3 4-acetylphenyldiazenyl> 10
4 4-sulfonicacidphenyldiazenyl0.75
5 4-sulfonicacid-2-hydroxyphenyldiazenyl0.56
6 4-guanidinosulfonylphenyldiazenyl0.46
7 4-(phenyldiazenyl)phenyldiazenyl0.77
8 2,4,5-trichlorophenyldiazenyl> 10
9 4-arsonicacidphenyldiazenyl> 10
10 4-carboxyphenyldiazenyl0.85
11 2-chloro-4-nitrophenyldiazenyl0.45
12 4-nitrophenyldiazenyl> 10
Roscovitine (Reference) -0.99

Data extracted from Abubshait et al.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.

CDK2/cyclin E Inhibition Assay (Huang et al.)

The inhibitory activity of the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against CDK2/cyclin E was determined using a kinase assay with histone H1 as the substrate. The reaction mixture, in a final volume of 50 µL, contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM ATP, 0.2 µg/µL histone H1, and 0.2 µg of purified CDK2/cyclin E enzyme. The test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of ATP and incubated for 30 minutes at 30°C. The reaction was stopped by the addition of 50 µL of 2 M HCl. The amount of phosphate incorporated into the histone H1 substrate was quantified using a standard colorimetric method. The IC50 values were calculated from the dose-response curves.

CDK2 Inhibition Assay (Abushait et al.)

The CDK2 inhibitory activity of the 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives was evaluated using the ADP-Glo™ Kinase Assay.[3] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay was performed in 384-well plates with a final reaction volume of 5 µL. The reaction mixture contained CDK2/cyclin A2 enzyme, the respective test compound dissolved in DMSO, and the substrate/ATP mix in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The reaction was incubated for 60 minutes at room temperature. After incubation, 5 µL of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature. Finally, 10 µL of Kinase Detection Reagent was added, and the plate was incubated for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. The luminescence was measured using a plate reader. Roscovitine was used as a reference inhibitor, and the IC50 values were determined from the dose-response curves.

Visualization of Key Concepts

The following diagrams illustrate the core structure-activity relationships and the experimental workflow for CDK2 inhibition assays.

SAR_Huang cluster_core Core Scaffold cluster_modifications Aniline Ring Substitutions (R) Core N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline H H (5a) IC50 = 0.98 µM Core->H Most Potent Halogen Halogen (F, Cl) (6a-f, 8d) IC50 = 1.05 - 3.12 µM Core->Halogen Moderate Activity Alkyl_Alkoxy Alkyl/Alkoxy (CH3, OCH3) (5b-d, 7a-c) IC50 > 50 µM Core->Alkyl_Alkoxy Inactive Nitro Nitro (NO2) (8a-c) IC50 = 3.76 - 6.23 µM Core->Nitro Reduced Activity SAR_Abushait cluster_core Core Scaffold cluster_modifications Aryl Substitutions (Ar) Core 1-(2-pyridinyl)-4-aryl- 1H-pyrazole-3,5-diamine Active Polar/Charged Groups (Sulfonic acid, Carboxylic acid, Guanidinosulfonyl) (4, 5, 6, 10) IC50 = 0.46 - 0.85 µM Core->Active Potent Inhibition Less_Active Extended Aromatic/Halogenated (7, 11) IC50 = 0.45 - 0.77 µM Core->Less_Active Moderate Inhibition Inactive Alkyl/Nitro/Unsubstituted (2, 3, 8, 9, 12) IC50 > 10 µM Core->Inactive Inactive experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Purified CDK2/ Cyclin E or A2 reaction Incubate at 30°C or RT enzyme->reaction substrate Substrate (Histone H1 or Peptide) substrate->reaction compounds Test Compounds (in DMSO) compounds->reaction atp ATP atp->reaction stop Stop Reaction reaction->stop quantify Quantify Phosphorylation (Colorimetric or Luminescence) stop->quantify analysis Calculate IC50 quantify->analysis

References

Unveiling the Potential: A Comparative Guide to the In Vitro Efficacy of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-cancer properties of various synthesized pyrazole compounds. Through a comprehensive review of experimental data, we delve into the cytotoxic and mechanistic activities of these promising therapeutic agents.

Pyrazole-containing compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer effects.[1][2] This guide synthesizes in vitro data from multiple studies to provide a comparative analysis of their efficacy against various cancer cell lines, shedding light on their potential as future chemotherapeutic agents.

Comparative In Vitro Cytotoxicity of Synthesized Pyrazole Derivatives

The anti-proliferative activity of synthesized pyrazole compounds has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, key indicators of a compound's potency, have been compiled from various studies to facilitate a direct comparison. The data, presented in Table 1, showcases the broad spectrum of activity and the varying degrees of potency exhibited by different pyrazole derivatives.

Compound ID/SeriesCancer Cell LineIC50 (µM)GI50 (µM)Reference
Indolo–pyrazoles (6c) SK-MEL-28 (Melanoma)3.46-[3]
HCT-116 (Colon)9.02-[3]
A549 (Lung)11.51-[3]
B16-F10 (Melanoma)10.80-[3]
Pyrazoline (3q) VariousPotent-[4]
Benzofuropyrazole (5b) K562 (Leukemia)-0.021[5]
A549 (Lung)-0.69[5]
Pyrazolo[4,3-f]quinoline (48) HCT116 (Colon)1.7-[6]
HeLa (Cervical)3.6-[6]
Indole-pyrazole (33, 34) HCT116, MCF7, HepG2, A549< 23.7-[6]
Pyrazole-oxadiazole (11a) Various1.5 - 11.2-[7]
Pyrazole acetohydrazide (4) A2780 (Ovarian)pIC50 = 8.57-[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) 13 cancer cell lines-0.127–0.560[9]
Pyrazole-based hybrid heteroaromatics (31, 32) A549 (Lung)42.79, 55.73-[6]
Pyrazolone-pyrazole (27) MCF7 (Breast)16.50-[6]
1,4-benzoxazine-pyrazole hybrids (22, 23) MCF7, A549, HeLa, PC32.82 - 6.28-[6]

Table 1: In Vitro Anticancer Activity of Various Synthesized Pyrazole Compounds. This table summarizes the IC50 and GI50 values of different pyrazole derivatives against a range of cancer cell lines, as reported in the cited literature.

Mechanisms of Action: Targeting Key Cellular Processes

The anti-cancer activity of pyrazole compounds is often attributed to their ability to interfere with critical cellular processes such as cell division and survival signaling. Two prominent mechanisms of action that have been identified are the inhibition of tubulin polymerization and the inhibition of cyclin-dependent kinase 2 (CDK2).

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, particularly in the formation of the mitotic spindle.[10] Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4][7][10][11]

Tubulin_Inhibition_Pathway cluster_0 Pyrazole Compound cluster_1 Cellular Processes Pyrazole Pyrazole Derivative Tubulin αβ-Tubulin Dimers Pyrazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Pyrazole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] CDK2, in particular, plays a critical role in the G1/S phase transition. Several pyrazole derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[6][9][12][13][14]

CDK2_Inhibition_Pathway cluster_0 Pyrazole Compound cluster_1 Cell Cycle Regulation Pyrazole Pyrazole Derivative CDK2 CDK2/Cyclin E Complex Pyrazole->CDK2 Inhibits Rb Rb Phosphorylation CDK2->Rb Phosphorylates CDK2->Rb E2F E2F Release Rb->E2F Inhibits G1S G1/S Phase Transition E2F->G1S Promotes E2F->G1S Proliferation Cell Proliferation G1S->Proliferation Leads to G1S->Proliferation

Caption: Pyrazole compounds inhibit CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

The validation of the in vitro efficacy of these synthesized pyrazole compounds relies on a series of well-established experimental protocols. The following section details the methodologies for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[15]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) by flow cytometry.

  • Cell Treatment: Cells are treated with the pyrazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the pyrazole compound for a specified time.

  • Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[16]

Experimental Workflow

The in vitro screening of synthesized pyrazole compounds typically follows a standardized workflow to ensure reproducibility and comprehensive evaluation.

Experimental_Workflow cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Start Synthesized Pyrazole Compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Treatment Compound Treatment (Dose-Response) Stock->Treatment Culture Cancer Cell Line Culture Seeding Cell Seeding (e.g., 96-well plate) Culture->Seeding Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Calculate IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist End Efficacy Validation IC50->End ApoptosisQuant->End CellCycleDist->End

Caption: A typical experimental workflow for evaluating the in vitro anticancer efficacy of synthesized compounds.

References

Potency Under the Microscope: A Comparative Analysis of N-Substituted 4-(1H-Pyrazol-4-yl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals on the comparative potency of N-substituted 4-(1H-pyrazol-4-yl)aniline analogs. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of relevant biological pathways to inform future drug discovery efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. The strategic placement of various substituents on the aniline nitrogen allows for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets implicated in diseases such as cancer. This guide provides a comparative overview of the potency of several N-substituted analogs, drawing from published research to highlight key structure-activity relationships.

Comparative Potency of N-Substituted Analogs

The following table summarizes the in vitro inhibitory potency of a selection of N-substituted this compound analogs against various protein kinases and cancer cell lines. The data illustrates how modifications to the N-substituent can significantly impact biological activity.

Compound IDN-SubstituentTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 1 -CH2-(1,3-diphenyl-1H-pyrazol-4-yl)CDK2/cyclin E980MCF-7 (Breast)1.88[1][2]
B16-F10 (Melanoma)2.12[1][2]
Compound 2 Conformationally restricted analog of GSK2141795Akt161HCT116 (Colon)7.76[3]
OVCAR-8 (Ovarian)9.76[3]
Compound 3 Pyrazole-based Aurora A kinase inhibitorAurora A160HCT116 (Colon)0.39[3]
MCF-7 (Breast)0.46[3]
Compound 4 Pyrazolyl benzimidazole derivativeAurora A28.9HT29 (Colon)0.381[3]
Aurora B2.2A549 (Lung)0.487[3]
LoVo (Colon)0.789[3]
Compound 5 Pyridazin-3-one with morpholino-pyrimidinec-Met-Hs746T (Gastric)-[4]

Experimental Protocols

The determination of the inhibitory potency of the synthesized compounds typically involves a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a specific kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The kinase reaction is performed in the presence of the test compound. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity.

Procedure:

  • Prepare serial dilutions of the N-substituted this compound analogs in DMSO.

  • In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

  • Add the target kinase and the appropriate substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified period (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.[5]

  • The luminescent signal is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay (Example: MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

Visualizing the Mechanism of Action

To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate. The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor N-Substituted This compound Analog Inhibitor->Kinase Inhibits

Caption: A simplified diagram of a kinase signaling pathway.

G cluster_workflow Inhibitor Evaluation Workflow Compound Compound Synthesis (Analogs) Biochemical Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical CellBased Cell-Based Assay (e.g., Proliferation) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Lead Lead Optimization SAR->Lead

References

A Comparative Guide to the ADMET Screening of Novel Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. However, the successful translation of a promising pyrazole-based compound from a hit to a clinical candidate hinges on a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a leading cause of costly late-stage drug development failures. This guide provides a comparative analysis of the ADMET properties of representative pyrazole-based drug candidates against established drugs, supported by experimental data and detailed protocols to inform early-stage drug discovery and development decisions.

Comparative ADMET Data of Pyrazole-Based Compounds

The following table summarizes key in vitro ADMET data for representative pyrazole-based compounds and comparator drugs. This allows for a direct comparison of their potential liabilities and strengths.

ParameterPyrazole Candidate A (Hypothetical)CelecoxibRimonabantSildenafil
Solubility (µM) 50LowLowLow
Permeability (Papp, 10⁻⁶ cm/s) >10 (High)ModerateHighModerate to High
Metabolic Stability (HLM t½, min) 45 (Moderate)>60 (High)<30 (Low)<30 (Low)
Plasma Protein Binding (%) 92>97>99~96
CYP450 Inhibition (IC₅₀, µM)
CYP1A2>50>25>10>50
CYP2C915~102.5>50
CYP2C19>50>25>10>50
CYP2D6>50>25>10>50
CYP3A425>251.2~2 (metabolite)
hERG Inhibition (IC₅₀, µM) >30>10~5>30
Oral Bioavailability (Rat, %) 4020-40~1020-30

Note: Data is compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence results. HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo ADMET assays are provided below. These protocols are intended as a guide and may require optimization based on specific compound characteristics and laboratory capabilities.

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major human CYP450 isoforms.

Materials:

  • Human liver microsomes (HLM)

  • CYP450 isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Tranylcypromine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.

  • Add the test compound or control inhibitor at various concentrations to the wells.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the specific CYP450 substrate.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[1][2][3][4][5]

  • Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[1]

hERG Potassium Channel Patch Clamp Assay

Objective: To assess the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of cardiotoxicity risk.

Materials:

  • Mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Patch clamp rig (manual or automated) with amplifier and data acquisition system

  • Extracellular and intracellular recording solutions

  • Test compound and positive control (e.g., E-4031, dofetilide)

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Record baseline hERG currents using a specific voltage-clamp protocol. A common protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +40 mV, and then a repolarizing ramp or step to elicit the characteristic tail current.[6][7][8]

  • Apply the vehicle control to the cell and record the stable baseline current.

  • Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.

  • Record the hERG current at each concentration.

  • Apply a positive control to confirm the sensitivity of the assay.

  • Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to calculate the percentage of inhibition.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a test compound that is unbound to plasma proteins, which is the pharmacologically active fraction.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Dialysis membrane (e.g., 8 kDa molecular weight cutoff)

  • Plasma from the desired species (e.g., human, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system

Procedure:

  • Prepare the equilibrium dialysis apparatus according to the manufacturer's instructions. This may involve hydrating the dialysis membrane.

  • Spike the test compound and control compounds into plasma at a known concentration.

  • Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.[9][10][11][12][13]

  • Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[12]

  • After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

  • Precipitate the proteins by adding an organic solvent with an internal standard.

  • Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the fraction unbound (fu) using the following equation: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic parameters of a test compound after oral administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats

  • Test compound formulated for oral administration (e.g., in a solution or suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system

Procedure:

  • Acclimatize the rats to the housing conditions for at least one week.

  • Fast the rats overnight before dosing, with free access to water.

  • Administer a single oral dose of the test compound via oral gavage.[14][15][16][17][18]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a suitable route (e.g., tail vein, saphenous vein, or jugular vein cannula).[14]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or other suitable extraction methods, including an internal standard.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life) using non-compartmental analysis software.

Visualizing ADMET Workflows and Pathways

Typical ADMET Screening Workflow

The following diagram illustrates a standard workflow for ADMET screening in early drug discovery, from initial in silico predictions to in vivo pharmacokinetic studies.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Making in_silico ADMET Prediction solubility Solubility in_silico->solubility permeability Permeability (Caco-2, PAMPA) in_silico->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolic_stability permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb cyp_inhibition CYP450 Inhibition ppb->cyp_inhibition herg hERG Assay cyp_inhibition->herg pk_study Pharmacokinetics (Rat) herg->pk_study go_nogo Go/No-Go Decision pk_study->go_nogo

Caption: A typical ADMET screening workflow for drug candidates.

Mechanism of CYP450 Inhibition

This diagram illustrates the competitive inhibition of a CYP450 enzyme, a common mechanism of drug-drug interactions.

CYP450_Inhibition cluster_enzyme CYP450 Enzyme cluster_molecules Molecules cluster_products Outcome enzyme Active Site metabolite Metabolite enzyme->metabolite Metabolizes no_metabolism Metabolism Blocked enzyme->no_metabolism Inhibition substrate Substrate (Drug) substrate->enzyme Binds to inhibitor Inhibitor (Pyrazole) inhibitor->enzyme Competes for binding

Caption: Competitive inhibition of a CYP450 enzyme by a pyrazole-based inhibitor.

References

Efficacy of 4-(1H-pyrazol-4-yl)aniline Derivatives Surpasses Standard Cancer Therapies in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent preclinical data reveals that novel 4-(1H-pyrazol-4-yl)aniline derivatives demonstrate significant potential as potent anti-cancer agents, in some cases exhibiting superior efficacy over established standard drugs such as Doxorubicin, Etoposide, and Erlotinib across various cancer cell lines. These findings, elucidated through a series of in-vitro studies, highlight the promise of this class of compounds in the development of next-generation oncology therapeutics.

The enhanced cytotoxic activity of these pyrazole derivatives is often attributed to their targeted inhibition of key cellular processes involved in cancer progression, including cell cycle regulation and microtubule dynamics. Notably, specific derivatives have shown high potency in inhibiting Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle progression, and in disrupting tubulin polymerization, a fundamental process for cell division.

Comparative Efficacy Against Standard Anticancer Agents

A systematic review of the data from multiple studies indicates that this compound and related pyrazole derivatives consistently exhibit potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, were found to be significantly lower for several derivatives when compared to standard chemotherapeutic agents.

For instance, one study highlighted a pyrazole derivative, referred to as compound 5a , which demonstrated a potent antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC₅₀ values of 1.88 µM and 2.12 µM, respectively.[1] In another investigation, a series of pyrazole-fused curcumin analogs showed strong cytotoxicity against MDA-MB231 (breast cancer) and HepG2 (liver cancer) cells, with IC₅₀ values ranging from 3.64 to 16.13 µM.[2]

The table below summarizes the comparative IC₅₀ values of various pyrazole derivatives and standard drugs across different cancer cell lines, showcasing the promising activity of these novel compounds.

Compound/Standard DrugCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 5a MCF-7 (Breast)1.88 ± 0.11[1]
Pyrazole Derivative 5a B16-F10 (Melanoma)2.12 ± 0.15[1]
Pyrazole Derivative 11 Various0.01 - 0.65[2]
EtoposideVariousNot specified in abstract[2]
Pyrazole Derivatives 33 & 34 HCT116, MCF7, HepG2, A549< 23.7[2]
DoxorubicinHCT116, MCF7, HepG2, A54924.7 - 64.8[2]
Pyrazole Derivative 43 MCF-7 (Breast)0.25[2]
DoxorubicinMCF-7 (Breast)0.95[2]
Pyrazole Derivative IVc MCF-7 (Breast)Comparable to Tamoxifen[3][4]
TamoxifenMCF-7 (Breast)Not specified in abstract[3][4]
Pyrazole Derivative IVb A549 (Lung)Less active than Erlotinib[3][4][5]
ErlotinibA549 (Lung)Not specified in abstract[3][4][5]
Pyrazole Derivative 5b K562 (Leukemia)0.021[6]
Pyrazole Derivative 5b A549 (Lung)0.69[6]
ABT-751K562, A5495- to 35-fold less potent than 5b[6]
Pyrazole Derivative 15 13 cancer cell lines0.127 - 0.560[7][8]
Indole-Pyrazole HD05 Leukemia78.76% growth inhibition[9]
ImatinibLeukemia9% growth inhibition[9]

Experimental Protocols

The evaluation of the anticancer efficacy of this compound derivatives was conducted using standardized in-vitro assays. The primary methodologies employed are detailed below.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives or standard drugs and incubated for an additional 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

The inhibitory activity of the compounds against CDK2 was assessed using a kinase assay.

  • Reaction Mixture Preparation: The assay was performed in a final volume of 100 µL containing the CDK2/Cyclin E enzyme complex, a specific substrate (e.g., Histone H1), and ATP in a reaction buffer.

  • Compound Incubation: The test compounds (pyrazole derivatives or standard inhibitors) at various concentrations were pre-incubated with the enzyme complex.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction was stopped.

  • Quantification: The phosphorylation of the substrate was quantified, typically using a radiometric assay (³²P-ATP) or a non-radioactive method such as ELISA or fluorescence-based detection.

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) was determined from the dose-response inhibition data.[7][8]

Visualizing the Mechanism of Action

To better understand the biological pathways targeted by these promising compounds, the following diagrams illustrate the CDK2 signaling pathway and a generalized workflow for evaluating anticancer drug efficacy.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_CDK2_Activation CDK2 Activation & Action cluster_Inhibition Inhibition by Pyrazole Derivatives CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE Cyclin E S_Phase_Genes->CyclinE induces expression CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) CyclinE_CDK2->pRb hyper-phosphorylates S_Phase_Progression S-Phase Progression CyclinE_CDK2->S_Phase_Progression promotes Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->CDK2 inhibits

Figure 1: Simplified signaling pathway of CDK2 inhibition by this compound derivatives, leading to cell cycle arrest.

Experimental_Workflow start Start: Synthesize Pyrazole Derivatives cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment 2. Treatment with Derivatives & Standard Drugs cell_culture->treatment mtt_assay 3. Cell Viability Assessment (MTT Assay) treatment->mtt_assay ic50 4. Calculate IC50 Values mtt_assay->ic50 comparison 5. Compare Efficacy with Standard Drugs ic50->comparison mechanism 6. Mechanism of Action Studies (e.g., Kinase Assays, Docking) comparison->mechanism conclusion End: Identify Lead Compounds mechanism->conclusion

References

A Researcher's Guide to Validating Computational Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common in vitro binding assays used to validate computational docking results. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation techniques.

Computational docking is a powerful tool in drug discovery for predicting the binding orientation and affinity of a ligand to a protein target. However, these in silico predictions are theoretical and require experimental validation to confirm their accuracy. In vitro binding assays are essential for this validation, providing quantitative data on the interaction between a ligand and its target. This guide explores four widely used in vitro binding assays, detailing their methodologies, and presenting a framework for comparing their outputs with computational docking scores.

Comparison of In Vitro Binding Assays for Docking Validation

The choice of in vitro binding assay depends on various factors, including the nature of the target protein and ligand, the required throughput, and the specific information sought (e.g., affinity, kinetics, or thermodynamics). Below is a comparative overview of four common techniques.

Assay Principle Key Parameters Measured Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free; provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein and ligand; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd)Label-free; provides real-time kinetic data.[1][2]Immobilization of the protein may affect its conformation and binding activity.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a protein.Dissociation Constant (Kd), Inhibition Constant (Ki)Homogeneous assay (no separation of bound and free ligand required); high throughput.Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to a protein, typically by separating the bound and free ligand.Dissociation Constant (Kd), Inhibition Constant (Ki), Maximum Binding Capacity (Bmax)High sensitivity and specificity.Requires handling of radioactive materials; disposal can be costly and cumbersome.

Data Presentation: Correlating Docking Scores with Experimental Data

A crucial step in validation is comparing the predicted binding affinity from computational docking with the experimentally determined values. Docking programs provide a "docking score" (often in kcal/mol), which is an estimation of the binding free energy. This can be correlated with experimental parameters like Kd or Ki.

Computational Method Predicted Parameter In Vitro Assay Experimental Parameter Ideal Correlation
Molecular Docking (e.g., AutoDock Vina, Glide)Docking Score (kcal/mol)ITCKd (M)A lower (more negative) docking score should correlate with a lower Kd value.
SPRKd (M)A lower (more negative) docking score should correlate with a lower Kd value.
Fluorescence PolarizationKi (M) or IC50 (M)A lower (more negative) docking score should correlate with a lower Ki or IC50 value.
Radioligand Binding AssayKi (M) or IC50 (M)A lower (more negative) docking score should correlate with a lower Ki or IC50 value.

Note: A perfect correlation between docking scores and experimental binding affinities is rare.[3][4] Docking scores are approximations and do not account for all factors influencing binding in a biological system. Therefore, the goal is often to see a good rank-ordering of compounds, where the most potent compounds in vitro have the best docking scores.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH.

    • The protein solution (typically 10-50 µM) is placed in the sample cell of the calorimeter.

    • The ligand solution (typically 100-500 µM, i.e., 10-fold higher concentration than the protein) is loaded into the injection syringe.

  • Titration:

    • A series of small, precise injections of the ligand solution are made into the sample cell containing the protein.

    • The heat released or absorbed during the binding event after each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[5]

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • A sensor chip with a gold surface is activated to allow for the immobilization of the protein (ligand).

    • The protein is covalently coupled to the sensor chip surface.

  • Binding Analysis:

    • A solution containing the small molecule (analyte) is flowed over the sensor chip surface at a constant rate.

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument in real-time and measured in resonance units (RU).

    • After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the protein.

  • Data Analysis:

    • The association and dissociation phases are monitored over time to generate a sensorgram.

    • The sensorgram is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1][2]

Fluorescence Polarization (FP)
  • Assay Setup:

    • A fluorescently labeled version of the ligand (tracer) is used.

    • In a microplate, a fixed concentration of the tracer and the protein are incubated together.

    • For competitive binding assays, increasing concentrations of an unlabeled test compound are added to the mixture.

  • Measurement:

    • The microplate is excited with plane-polarized light at the excitation wavelength of the fluorophore.

    • The intensity of the emitted light is measured in two planes (parallel and perpendicular to the excitation plane).

    • The fluorescence polarization (FP) value is calculated from these intensities. A small, freely rotating tracer will have a low FP value, while a tracer bound to a larger protein will have a higher FP value.

  • Data Analysis:

    • For direct binding, the FP value is plotted against the protein concentration to determine the Kd.

    • For competitive binding, the FP value is plotted against the concentration of the unlabeled competitor to determine the IC50, which can then be converted to a Ki value.

Radioligand Binding Assay
  • Incubation:

    • A fixed concentration of a radiolabeled ligand and the protein (or cell membranes expressing the target receptor) are incubated in a suitable buffer.

    • For competitive binding assays, increasing concentrations of an unlabeled test compound are included in the incubation.

    • To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites.

  • Separation:

    • The bound and free radioligand are separated. A common method is rapid filtration through a glass fiber filter, which traps the protein-ligand complex.

  • Detection:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • For saturation binding experiments, the specific binding is plotted against the radioligand concentration to determine the Kd and Bmax.

    • For competition assays, the percentage of specific binding is plotted against the concentration of the unlabeled competitor to determine the IC50, which is then used to calculate the Ki.

Visualizing the Workflow

The following diagrams illustrate the general workflow for validating computational docking results and the principles of the described in vitro assays.

G cluster_computational Computational Docking cluster_experimental In Vitro Validation cluster_analysis Analysis Target Target Protein Structure Docking Molecular Docking Simulation Target->Docking Ligand Ligand Library Ligand->Docking Scores Predicted Binding Poses & Scores Docking->Scores Assay In Vitro Binding Assay (e.g., ITC, SPR) Scores->Assay Correlation Correlation Analysis Scores->Correlation Data Experimental Binding Data (Kd, Ki) Assay->Data Data->Correlation Validation Validated Hit Compounds Correlation->Validation

Caption: Workflow for validating computational docking with in vitro assays.

G cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) Ligand_ITC Ligand in Syringe Binding_ITC Binding Event Ligand_ITC->Binding_ITC Titration Protein_ITC Protein in Cell Protein_ITC->Binding_ITC Heat Heat Change Detected Binding_ITC->Heat Protein_SPR Immobilized Protein Binding_SPR Binding Event Protein_SPR->Binding_SPR Ligand_SPR Ligand in Solution Ligand_SPR->Binding_SPR Flow Signal Refractive Index Change Binding_SPR->Signal

Caption: Principles of ITC and SPR binding assays.

Conclusion

Validating computational docking results with in vitro binding assays is a critical step in drug discovery. While docking provides valuable predictions, experimental data from techniques like ITC, SPR, FP, and radioligand binding assays are necessary to confirm these predictions and provide a more accurate understanding of a ligand's binding affinity and mechanism. By carefully selecting the appropriate in vitro assay and systematically comparing the experimental data with computational predictions, researchers can confidently identify and advance promising drug candidates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(1H-pyrazol-4-yl)aniline, a compound often utilized in pharmaceutical research. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (nitrile gloves are often sufficient for short-term use).[5]

  • Eye Protection: Tight-fitting safety glasses or goggles.[5]

  • Protective Clothing: A full-length lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step 1: Collection of Waste

  • All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers, must be collected in a designated, tightly closed, and properly labeled hazardous waste container.[5]

  • Avoid mixing with incompatible materials. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and sources of ignition.[1][4][5]

Step 2: Labeling of Waste Container

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3] Provide them with all necessary information regarding the chemical's hazard profile.

  • Never dispose of this compound down the drain or in regular trash.[1][3] This can lead to environmental contamination and is a violation of regulatory standards.

Step 4: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical.

  • Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled if permitted by local regulations.

Step 5: Spill Management In the event of a spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE.

  • Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[5]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[5]

Hazard Classification Summary

The following table summarizes the typical hazard classifications for aniline and its pyrazole derivatives based on available Safety Data Sheets.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste? collect_waste Collect waste in a labeled, sealed hazardous waste container. start->collect_waste spill Is there a spill? collect_waste->spill small_spill Small, manageable spill? spill->small_spill Yes contact_disposal Contact licensed hazardous waste disposal company. spill->contact_disposal No large_spill Large spill or untrained personnel. small_spill->large_spill No absorb_spill Absorb with inert material. Collect and containerize as hazardous waste. small_spill->absorb_spill Yes contact_ehs Contact EHS/Emergency Services. large_spill->contact_ehs absorb_spill->contact_disposal end End: Waste properly disposed. contact_disposal->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.